3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-(oxan-2-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)9-4-3-5-10(8-9)16-11-6-1-2-7-15-11/h3-5,8,11,13-14H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYBHNZRMWCEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676795 | |
| Record name | {3-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287777-05-2 | |
| Record name | {3-[(Oxan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a synthetically versatile organic compound of significant interest in medicinal chemistry and materials science. As a derivative of phenylboronic acid, its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The incorporation of the tetrahydropyran (THP) protecting group on the phenolic oxygen enhances the compound's stability and solubility in organic solvents, making it a valuable building block in multi-step organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from data on closely related compounds and general knowledge of phenylboronic acids.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Phenylboronic acid |
| Molecular Formula | C₁₁H₁₅BO₄[1] | C₆H₇BO₂[2] |
| Molecular Weight | 222.05 g/mol [1][3] | 121.93 g/mol [2] |
| CAS Number | 1287777-05-2[1][3] | 98-80-6[2] |
| Appearance | White to off-white solid (presumed) | White to yellow powder[2] |
| Melting Point | Data not available | 216 °C[2] |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. Water solubility: 10 g/L (20 °C)[2][4][5] |
| pKa | Data not available | 8.83[2] |
Spectroscopic Data:
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 3-bromophenol.
Step 1: Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group of 3-bromophenol is first protected with a tetrahydropyran (THP) group to prevent interference in the subsequent borylation step.
-
Reaction: 3-Bromophenol is reacted with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, pyridinium p-toluenesulfonate) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
Work-up: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the product, 2-(3-bromophenoxy)tetrahydro-2H-pyran, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. Purification is typically achieved by column chromatography on silica gel.
Step 2: Borylation
The protected 3-bromophenol derivative is then converted to the corresponding boronic acid.
-
Reaction: This transformation is commonly achieved via a lithium-halogen exchange followed by reaction with a borate ester. The 2-(3-bromophenoxy)tetrahydro-2H-pyran is treated with an organolithium reagent, such as n-butyllithium, at low temperature (-78 °C) in an anhydrous ethereal solvent like THF or diethyl ether. The resulting aryllithium species is then quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate.
-
Work-up: The reaction mixture is warmed to room temperature and then acidified with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the boronic acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification can be achieved by recrystallization or column chromatography.
A general purification method for boronic acids involves treating the crude product with a base to form the boronate salt, which can be isolated from non-acidic impurities by extraction. Acidification of the purified salt then regenerates the pure boronic acid.[6]
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form biaryl structures. The THP-protected hydroxyl group can be deprotected post-coupling to yield a phenolic biaryl derivative.
General Protocol:
-
Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 equivalents), an aryl halide or triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, typically 2-3 equivalents).
-
Solvent: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
Reaction Conditions: The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) and then heated, typically between 80-110 °C, until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Synthesis of the target compound.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Key steps in Suzuki-Miyaura coupling.
Conclusion
This compound serves as a valuable and versatile building block in modern organic synthesis. Its key role in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions makes it an important tool for researchers in drug discovery and materials science. While some specific physical data for this compound remains to be fully documented, its chemical behavior is well-understood within the broader context of phenylboronic acid chemistry, allowing for its effective application in synthetic endeavors.
References
- 1. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid [cymitquimica.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid - CAS:1287777-05-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. d-nb.info [d-nb.info]
- 5. scispace.com [scispace.com]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details two primary synthetic pathways, including step-by-step experimental procedures, tabulated quantitative data for key transformations, and visualizations of the reaction schemes and workflows.
Introduction
This compound is an important bifunctional molecule. The boronic acid moiety allows for participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, which is stable under a range of reaction conditions but can be readily removed under acidic conditions.[1][2] This combination of functionalities makes it a versatile intermediate in the synthesis of complex organic molecules.
This guide outlines two principal and reliable synthetic routes to access this compound:
-
Route 1: Acid-catalyzed protection of commercially available 3-hydroxyphenylboronic acid.
-
Route 2: Borylation of 2-(3-bromophenoxy)tetrahydro-2H-pyran, which is synthesized from 3-bromophenol.
Route 1: Protection of 3-Hydroxyphenylboronic Acid
This is the more direct approach, involving a single chemical transformation. The phenolic hydroxyl group of 3-hydroxyphenylboronic acid is protected as a THP ether using 3,4-dihydro-2H-pyran (DHP) in the presence of an acid catalyst.
Signaling Pathway Diagram
Caption: Reaction scheme for the synthesis of the target compound via THP protection.
Experimental Protocol
This protocol is adapted from established procedures for the THP protection of phenolic hydroxyl groups.[3]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyphenylboronic acid (1.0 eq).
-
Solvent Addition: Dissolve or suspend the starting material in anhydrous dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA) (0.05-0.1 eq).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Starting Material | 3-Hydroxyphenylboronic acid | - |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) | [3] |
| Catalyst | PPTS or PTSA | [1][3] |
| Solvent | Dichloromethane (CH₂Cl₂) | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 2-4 hours | - |
| Typical Yield | >90% (expected) | [3] |
Route 2: Borylation of Protected 3-Bromophenol
This two-step route begins with the protection of 3-bromophenol, followed by the conversion of the aryl bromide to a boronic acid. This is a common strategy when the corresponding boronic acid starting material is less accessible or more expensive.
Signaling Pathway Diagram
Caption: Reaction scheme for the synthesis of the target compound via borylation.
Experimental Protocols
Step 1: Synthesis of 2-(3-bromophenoxy)tetrahydro-2H-pyran
The protocol for this step is analogous to the THP protection described in Route 1, starting from 3-bromophenol.
Step 2: Synthesis of this compound via Lithiation-Borylation
This protocol is based on standard procedures for the synthesis of arylboronic acids from aryl halides.[4]
-
Reaction Setup: Add 2-(3-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) to a dry round-bottom flask and dissolve in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C under an inert atmosphere using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 30-60 minutes.
-
Borylation: Add triisopropyl borate or trimethyl borate (1.2 eq) dropwise at -78 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction to gradually warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of aqueous hydrochloric acid (1 M) or saturated ammonium chloride solution.
-
Work-up and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or by forming the diethanolamine adduct to facilitate purification.[5]
Quantitative Data
| Parameter | Step 1: THP Protection | Step 2: Lithiation-Borylation | Reference |
| Starting Material | 3-Bromophenol | 2-(3-bromophenoxy)tetrahydro-2H-pyran | - |
| Key Reagents | DHP, Acid Catalyst | n-BuLi, Trialkyl borate | [4] |
| Solvent | CH₂Cl₂ | THF | [4] |
| Temperature | 0 °C to RT | -78 °C to RT | [4] |
| Reaction Time | 2-4 hours | ~12 hours | [4] |
| Typical Yield | High (>95%) | 65-75% | [4] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow applicable to both synthetic routes, from reaction setup to the final purified product.
Caption: A generalized workflow for the synthesis and purification of the target compound.
Conclusion
Both synthetic routes presented in this guide are effective for the preparation of this compound. The choice of route will likely depend on the availability and cost of the starting materials. Route 1 is more atom-economical and involves fewer steps, making it preferable if 3-hydroxyphenylboronic acid is readily accessible. Route 2 provides a reliable alternative starting from the more common 3-bromophenol. The provided protocols, data, and diagrams offer a solid foundation for researchers to successfully synthesize this versatile chemical intermediate.
References
Technical Guide: 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid (CAS No. 1287777-05-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid is a synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The tetrahydropyranyl (THP) ether serves as a protecting group for the phenolic hydroxyl, which can be readily removed under acidic conditions, allowing for the strategic introduction of a hydroxyl group into the final product. This technical guide provides a comprehensive overview of its chemical properties, representative experimental protocols, and its application in the synthesis of biologically active compounds.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 1287777-05-2 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₅BO₄ | [1][2] |
| Molecular Weight | 222.05 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C | [4] |
Health and Safety Information
Appropriate safety precautions must be observed when handling this compound. The following table summarizes the key hazard information.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Representative Experimental Protocols
While specific experimental conditions can vary, the following protocols provide a representative methodology for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The synthesis of the title compound typically involves a two-step process: protection of 3-hydroxyphenylboronic acid with 3,4-dihydro-2H-pyran (DHP), followed by conversion to the boronic acid.
References
An In-depth Technical Guide on 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fundamental molecular property of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, a compound of interest in various research and development applications.
Molecular Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₁₅BO₄[1][2] |
| Molecular Weight | 222.05 g/mol [1][2] |
| CAS Number | 1287777-05-2[1][2] |
The molecular weight is a critical parameter in experimental design, enabling accurate molar concentration calculations for various assays and synthetic procedures.
Experimental Protocols
Determination of Molecular Weight by Mass Spectrometry
A standard and highly accurate method for determining the molecular weight of a compound like this compound is high-resolution mass spectrometry (HRMS).
Methodology:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) to generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.
-
Data Analysis: The monoisotopic mass of the most abundant isotopic peak is used to calculate the exact molecular weight of the compound.
Structural Representation
The following diagram illustrates the key structural components of this compound and their connectivity.
Simplified structural components and linkages.
This guide provides essential information on the molecular weight of this compound, which is a foundational piece of data for any research or development activities involving this compound.
References
Technical Guide: Stability and Storage of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
Executive Summary
This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid. As a key building block in organic synthesis, particularly in cross-coupling reactions, understanding its stability profile is critical for ensuring experimental reproducibility, process scalability, and the quality of resulting products. This document outlines the compound's physical and chemical properties, potential degradation pathways, detailed storage and handling protocols, and the experimental methods used to assess its stability.
Compound Profile and Properties
This compound is an arylboronic acid derivative. The tetrahydropyranyl (THP) group serves as a protecting group for the phenolic hydroxyl moiety. Its utility is primarily in Suzuki-Miyaura coupling reactions.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₁H₁₅BO₄ | [1][2][3] |
| Molecular Weight | 222.05 g/mol | [1][2] |
| Appearance | Off-white to white solid powder/crystal | [4] |
| Melting Point | 217 - 222 °C | [4] |
| Purity | Typically ≥95% | [1][3] |
| CAS Number | 1287777-05-2 |[2][5] |
Chemical Stability and Degradation
The stability of this compound is influenced by environmental factors such as moisture, heat, light, and pH. The primary concerns are its hygroscopic nature and susceptibility to hydrolysis.
General Stability
Under standard ambient conditions (room temperature) and when properly stored, the compound is considered chemically stable.[6] However, its hygroscopic nature means it readily absorbs moisture from the atmosphere, which can initiate degradation.[4][7][8]
Degradation Pathways
Two primary degradation pathways are of concern for this molecule: hydrolysis of the THP ether and decomposition of the boronic acid moiety.
-
Hydrolysis: The THP protecting group is susceptible to cleavage under acidic conditions, yielding 3-hydroxyphenylboronic acid and tetrahydropyran-2-ol. Boronic esters, in general, are known to hydrolyze to their corresponding acids when exposed to moisture.[9]
-
Oxidation: The carbon-boron bond can undergo oxidative cleavage, particularly in the presence of oxidizing agents.[10][11] This can lead to the formation of phenol and boric acid.
-
Dehydration/Anhydride Formation: Like many boronic acids, this compound can undergo intermolecular dehydration to form boroxines (anhydrides). Some commercial suppliers note that their product may contain varying amounts of the anhydride.
Caption: Potential degradation pathways for the target compound.
Recommended Storage, Handling, and Incompatibilities
Strict adherence to proper storage and handling protocols is essential to maintain the integrity and purity of this compound.
Storage Conditions
To mitigate degradation, the following storage conditions are recommended based on manufacturer safety data sheets.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
|---|---|---|---|
| Temperature | Keep refrigerated (2-8 °C recommended). | Slows potential degradation reactions, including dehydration. | [4][12] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation and minimizes exposure to atmospheric moisture. | [4][6] |
| Container | Keep in a tightly closed, suitable container. | Prevents ingress of moisture and air. | [4][6][7] |
| Environment | Store in a dry, well-ventilated place. | Avoids hygroscopic absorption and buildup of any potential vapors. | [4][7] |
| Light | Store in a dark place. | Protects against potential photolytic degradation. | |
Handling Procedures
-
Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[4][13]
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][12]
-
Ensure all containers are dated upon receipt and upon opening to track exposure and age.[14]
-
For weighing and transfer, work quickly to minimize exposure to the atmosphere.
Incompatible Materials
To prevent hazardous reactions and degradation, the compound should be segregated from the materials listed below.
Table 3: Summary of Incompatible Materials
| Class of Material | Examples | Reason for Incompatibility | Source(s) |
|---|---|---|---|
| Strong Oxidizing Agents | Peroxides, Nitrates | Can cause oxidative cleavage of the carbon-boron bond. | [4] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Can catalyze the hydrolysis of the THP ether protecting group. | [4] |
| Strong Bases | Sodium hydroxide | May promote degradation. | [4] |
| Water/Moisture | Humid air, Water | The compound is hygroscopic and susceptible to hydrolysis. |[4][9] |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires robust analytical methods capable of separating the parent compound from potential degradants.
Forced Degradation Studies
Forced degradation (or stress testing) is employed to identify likely degradation products and establish the intrinsic stability of the molecule.
-
Methodology: Expose the compound to harsh conditions (e.g., high heat, humidity, acidic/basic solutions, oxidative stress, and photolysis) according to ICH guidelines.
-
Analysis: Samples are periodically analyzed to quantify the loss of the parent compound and identify the formation of degradation products.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[10]
-
Protocol: A stability-indicating HPLC method must be developed. A reverse-phase C18 column is often used with a mobile phase of acetonitrile and an ammonium acetate buffer.[15] UV detection is standard. The method must demonstrate baseline resolution between the parent peak and all known degradants.[10][16]
-
-
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution and provides mass data for the structural elucidation of unknown degradation products.[10][15]
-
Protocol: Similar to HPLC, but using a UPLC system for faster, more efficient separations. The eluent is directed to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of degradant peaks.
-
-
Non-Aqueous Capillary Electrophoresis (NACE): This method is particularly useful for boronic acids and esters as it avoids the aqueous mobile phases used in HPLC, thus preventing on-column hydrolysis and providing a more accurate assessment of the sample's integrity.[9]
-
Protocol: The sample is dissolved in an aprotic diluent (e.g., acetonitrile). Separation is achieved in a capillary using a non-aqueous background electrolyte. Detection is typically by UV.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural confirmation.
-
Protocol: ¹H NMR can be used to monitor the disappearance of parent signals and the appearance of new signals from degradants. ¹¹B NMR is especially valuable for observing changes in the chemical environment of the boron atom, which directly indicates degradation or complex formation.[10]
-
Caption: A generalized workflow for chemical stability assessment.
References
- 1. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid [cymitquimica.com]
- 2. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid - CAS:1287777-05-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uwwapps.uww.edu [uwwapps.uww.edu]
- 8. laballey.com [laballey.com]
- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. carlroth.com [carlroth.com]
- 14. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. waters.com [waters.com]
The Tetrahydropyranyl (THP) Group for Phenylboronic Acid Protection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the field of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the strategic use of protecting groups is fundamental. Phenylboronic acids are indispensable reagents, most notably for their role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1][2] However, the inherent instability of boronic acids—their propensity to form trimeric boroxines and susceptibility to degradation under various reaction conditions—necessitates the use of protective measures to ensure reaction fidelity and yield.[3]
The tetrahydropyranyl (THP) group serves as a reliable and efficient acetal-based protecting group for the hydroxyl moieties of phenylboronic acids.[4][5] Its adoption stems from a favorable combination of low cost, ease of introduction, stability across a range of non-acidic conditions, and straightforward cleavage under mild acidic protocols.[5][6][7] This guide provides an in-depth technical overview of the THP protection strategy for phenylboronic acids, complete with experimental protocols, quantitative data, and workflow visualizations.
The Rationale for Protection
Unprotected boronic acids can present several challenges in multi-step syntheses:[3]
-
Trimerization: Boronic acids readily dehydrate to form cyclic anhydride trimers known as boroxines. This complicates stoichiometry and can affect reactivity.
-
Instability: They can be unstable under certain acidic or oxidative conditions.[3]
-
Purification Issues: The polarity of the boronic acid group can make chromatographic purification difficult.[3]
Converting the boronic acid to a THP-protected boronate ester mitigates these issues by masking the reactive B(OH)₂ group, rendering it stable to various conditions, including strong bases, organometallics, and hydrides.[4][5]
Reaction Mechanisms and Logical Workflow
The protection of a phenylboronic acid with a THP group and its subsequent removal are both acid-catalyzed processes.
Protection: The reaction proceeds via the acid-catalyzed addition of the boronic acid's hydroxyl groups to 3,4-dihydro-2H-pyran (DHP). Protonation of the DHP double bond generates a resonance-stabilized oxocarbenium ion, which is then attacked by the nucleophilic oxygen of the boronic acid.[8]
Deprotection: The cleavage of the THP ether is an acetal hydrolysis reaction.[9] The process is initiated by protonation of the acetal oxygen, followed by elimination of the alcohol to regenerate the stabilized oxocarbenium ion, which is then quenched by water or an alcohol solvent.[8][9]
The logical workflow for employing THP protection in a synthetic route, such as a Suzuki-Miyaura coupling, is outlined below.
Experimental Protocols & Data
General Procedure for THP Protection of Phenylboronic Acid
This protocol describes a typical procedure for the protection reaction.
Detailed Steps:
-
Dissolution: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., Argon), dissolve the phenylboronic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 3,4-dihydro-2H-pyran (DHP), typically 2.2-2.5 equivalents.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA) (0.05-0.1 equivalents).[8] PPTS is often preferred for acid-sensitive substrates due to its lower acidity.[8]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]
-
Purification: Purify the crude product via flash column chromatography on silica gel.
| Catalyst | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |
| PPTS (0.1 eq) | CH₂Cl₂ | 0 °C to RT | 1-3 | >90 | [8] |
| PTSA (cat.) | CH₂Cl₂ | RT | 1-2 | >85 | [7] |
| Bismuth Triflate (cat.) | Solvent-free | RT | 0.5-1 | ~95 | [4] |
| Zeolite H-beta | Toluene | RT | 2-4 | >90 | [4] |
Table 1. Representative Conditions for THP Protection.
General Procedure for Deprotection of THP-Protected Phenylboronic Acid
This protocol outlines a standard method for cleaving the THP group to regenerate the free boronic acid.
Detailed Steps:
-
Dissolution: Dissolve the THP-protected phenylboronate ester (1 equivalent) in a suitable solvent system. Common choices include methanol, ethanol, or a mixture of THF/acetic acid/water.[9][10]
-
Catalysis: Add the acid catalyst. For sensitive substrates, mild conditions like acetic acid in THF/water (e.g., 3:1:1 ratio) at room temperature are effective.[9] For more robust substrates, catalytic PTSA or dilute HCl in an alcohol can be used.[8][10]
-
Reaction: Stir the solution at room temperature for 2-18 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃ or another suitable base.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting phenylboronic acid can often be used without further purification. If necessary, recrystallization or chromatography can be performed.
| Catalyst/Reagent | Solvent | Temperature | Time (h) | Typical Yield (%) | Reference |
| p-TsOH·H₂O | 2-Propanol | RT | 17 | Quantitative | [8] |
| Acetic Acid | THF/H₂O (4:1) | 45 °C | 3-6 | High | [5] |
| PPTS | Ethanol | 55 °C | 4-8 | High | [8] |
| Amberlyst-15 | Methanol | RT | 1-5 | >95 | [9][10] |
Table 2. Representative Conditions for THP Deprotection.
Application in Suzuki-Miyaura Coupling
The stability of the THP-protected boronate ester is crucial for its use in Suzuki-Miyaura reactions, which are typically performed under basic conditions that would otherwise degrade the free boronic acid.[11][12]
The general pathway involves:
-
Protection: The phenylboronic acid is protected with THP as described above.
-
Coupling: The stable THP-protected ester is subjected to the Suzuki-Miyaura coupling conditions (Pd catalyst, base, aryl halide). The THP group remains intact during this step.
-
Deprotection: The resulting coupled product, still bearing the THP-protected boronate moiety, is then deprotected using one of the acidic hydrolysis methods to yield the final biaryl product with a free boronic acid group, ready for further transformations if needed.
Summary and Outlook
The tetrahydropyranyl group provides a robust and economical method for the protection of phenylboronic acids. Its primary advantages are its stability to a wide range of basic, reductive, and organometallic reagents, combined with its facile removal under mild acidic conditions.[4][8] A key drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures if the substrate is chiral, potentially complicating purification and analysis.[4][5][8] Despite this, the THP group remains a highly valuable tool in the synthetic chemist's arsenal, enabling complex molecular constructions and facilitating the development of novel therapeutics and materials. The availability of diverse catalytic systems for both its introduction and removal allows for fine-tuning of reaction conditions to suit the specific needs of a synthetic target.[13]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Commercial Suppliers and Synthetic Applications of 3-(THP-oxy)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(THP-oxy)phenylboronic acid, also known as (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid, is a valuable synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tetrahydropyranyl (THP) ether serves as a robust protecting group for the phenolic hydroxyl group, allowing for selective reactions at the boronic acid site. This protecting group can be readily removed under acidic conditions to yield 3-hydroxyphenylboronic acid, a versatile building block for introducing a phenol moiety into complex molecules. This guide provides an in-depth overview of the commercial availability of 3-(THP-oxy)phenylboronic acid, detailed experimental protocols for its use in Suzuki-Miyaura coupling and subsequent deprotection, and a discussion of its application in the synthesis of biologically active compounds.
Commercial Availability
A number of chemical suppliers offer 3-(THP-oxy)phenylboronic acid, typically with purities ranging from 95% to over 97%. The compound is available in quantities ranging from milligrams to hundreds of grams to suit various research and development needs. Below is a summary of some commercial suppliers and their offerings.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) |
| --INVALID-LINK-- | (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid | 1287777-05-2 | C11H15BO4 | 95% | 250mg, 1g, 5g | €57.00, €127.00, €381.00 |
| --INVALID-LINK-- | 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid | 1287777-05-2 | C11H15BO4 | 97% | 5g, 10g, 25g, 100g | $162.00, $275.00, $540.00, $1,708.00 |
| --INVALID-LINK-- | (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid | 1287777-05-2 | C11H15BO4 | 97% | 1g, 5g | $57.00, $198.00 |
| --INVALID-LINK-- | This compound | Not Listed | C11H15BO4 | 98% | 1g, 5g, 25g, 100g | Inquire |
| --INVALID-LINK-- | (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid | 1287777-05-2 | C11H15BO4 | Not Listed | Not Specified | Inquire |
Synthetic Applications and Experimental Protocols
The primary application of 3-(THP-oxy)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. The THP-protected hydroxyl group is generally stable under the basic conditions of the coupling reaction. Following the coupling, the THP group can be efficiently removed to unmask the phenol.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 3-(THP-oxy)phenylboronic acid with an aryl halide.
Materials:
-
3-(THP-oxy)phenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a reaction flask, add 3-(THP-oxy)phenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water).
-
Degas the solution by bubbling the inert gas through it for another 10-15 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Experimental Protocol: THP Deprotection
This protocol outlines a general procedure for the acidic hydrolysis of the THP ether to yield the corresponding phenol.
Materials:
-
THP-protected biaryl compound
-
Acid catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Solvent (e.g., methanol, ethanol, THF)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve the THP-protected biaryl compound in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of the acid (e.g., a few drops of concentrated HCl or a small scoop of p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final phenolic biaryl compound.
Experimental Workflow and Signaling Pathway Application
The synthetic utility of 3-(THP-oxy)phenylboronic acid is exemplified in the multi-step synthesis of bioactive molecules. For instance, derivatives of 3-hydroxyphenyl compounds have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2] The following workflow illustrates the synthesis of a hypothetical biaryl phenol, a scaffold that could be further elaborated to target components of this pathway.
In this conceptual workflow, 3-(THP-oxy)phenylboronic acid undergoes a Suzuki-Miyaura coupling with a suitable aryl halide to form a protected biaryl intermediate. Subsequent deprotection of the THP group yields a biaryl phenol. This core structure can then be subjected to further chemical modifications to generate a library of compounds for screening against biological targets. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[1][2][3] The development of small molecules that can inhibit this pathway is a major focus of cancer drug discovery. The biaryl phenol scaffold synthesized from 3-(THP-oxy)phenylboronic acid provides a versatile platform for the design of such inhibitors.
This diagram illustrates how a bioactive molecule, developed from the biaryl phenol scaffold, could potentially inhibit the PI3K/AKT/mTOR signaling pathway. By targeting a key kinase in this cascade, such as PI3K, the downstream signaling that promotes cancer cell growth and proliferation can be blocked.
Conclusion
3-(THP-oxy)phenylboronic acid is a commercially available and versatile reagent for the synthesis of complex organic molecules. Its primary utility in Suzuki-Miyaura coupling reactions, combined with the straightforward deprotection of the THP group, makes it an attractive building block for constructing biaryl phenol scaffolds. These scaffolds are of significant interest in drug discovery, particularly for the development of inhibitors of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which are implicated in cancer and other diseases. The protocols and workflows presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this valuable synthetic intermediate in their research and development endeavors.
References
- 1. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Synthesis of a Versatile Building Block: 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Emergence of a Protected Boronic Acid
The discovery of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid was not a singular event but rather a logical and strategic development in the field of organic synthesis. Its creation addresses a common challenge in cross-coupling reactions, particularly the palladium-catalyzed Suzuki-Miyaura coupling.[1] While 3-hydroxyphenylboronic acid is a valuable building block, its free phenolic hydroxyl group can interfere with the reaction mechanism, leading to side products or reduced yields. The development of this compound provided a solution by "protecting" the reactive hydroxyl group with a tetrahydropyranyl (THP) ether.
The THP group is an ideal choice for this purpose due to several key advantages: it is easily introduced under mild acidic conditions, stable to a wide range of non-acidic reagents (including the basic conditions often used in Suzuki couplings), and can be readily removed to reveal the original hydroxyl group when desired.[2][3][4] This makes the title compound a highly versatile intermediate, enabling the precise and efficient incorporation of a 3-hydroxyphenyl moiety into complex molecules, a common structural motif in pharmaceuticals and other biologically active compounds.
First Synthesis: A Protocol Based on Acid-Catalyzed Protection
The first synthesis of this compound is achieved through the acid-catalyzed reaction of 3-hydroxyphenylboronic acid with 3,4-dihydro-2H-pyran (DHP). This reaction is a classic example of alcohol and phenol protection.[3][5]
Experimental Protocol
Objective: To synthesize this compound by protecting the phenolic hydroxyl group of 3-hydroxyphenylboronic acid.
Materials:
-
3-Hydroxyphenylboronic acid
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (PTSA) or other suitable acid catalyst.[2]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylboronic acid.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add 3,4-dihydro-2H-pyran (typically 1.1 to 1.5 molar equivalents).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) (typically 0.05 to 0.1 molar equivalents). The reaction is generally performed at room temperature.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to yield the pure this compound.[2] Note that the THP ether can be sensitive to highly acidic conditions, which may sometimes be present on silica gel, potentially leading to some deprotection.[6]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Compound | Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 3-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 1.0 | - |
| 3,4-Dihydro-2H-pyran (DHP) | C₅H₈O | 84.12 | 1.2 | - |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S·H₂O | 190.22 | 0.05 | - |
| This compound | C₁₁H₁₅BO₄ | 222.05 [7] | - | 60-85 [2] |
Yields are estimated based on typical THP protection of phenolic compounds and can vary depending on reaction scale and purification efficiency.
Logical Workflow and Pathway Visualization
The synthesis follows a straightforward logical progression from starting materials to the final protected product. This workflow is designed to efficiently install the protecting group while allowing for simple purification.
Caption: Synthetic workflow for the THP protection of 3-hydroxyphenylboronic acid.
The utility of the synthesized product is realized in subsequent steps, most notably in Suzuki-Miyaura cross-coupling reactions. The logical relationship is clear: the protection step is a prerequisite for the successful and high-yield coupling of the boronic acid with an appropriate partner.
Caption: Application of the protected boronic acid in a Suzuki-Miyaura coupling sequence.
References
- 1. nbinno.com [nbinno.com]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl, vinyl, or polyene structures.[1] Discovered by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate in the presence of a base.[1][2] Its significance is highlighted by its wide application in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials, owing to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction using 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid. This specific reagent is valuable for synthesizing 3-hydroxybiphenyl derivatives, which are important structural motifs in many biologically active compounds. The tetrahydropyranyl (THP) group serves as a robust protecting group for the phenolic hydroxyl, which is stable under the basic conditions of the coupling reaction but can be readily removed under acidic conditions post-coupling.[4][5]
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The overall experimental process, from reaction setup to the final deprotected product, follows a logical sequence of synthesis and purification steps.
Caption: General experimental workflow for synthesis and deprotection.
Application Notes
Successful Suzuki-Miyaura coupling requires careful selection of reagents and conditions.
-
Palladium Catalyst and Ligand: A variety of palladium(0) and palladium(II) sources can be used.[1] Pd(PPh₃)₄ is a common choice, often used in stoichiometric amounts of 1-5 mol%. For more challenging substrates, including aryl chlorides, more sophisticated catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos may be necessary in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[3][6]
-
Base: The base is crucial for activating the boronic acid in the transmetalation step.[2] Inorganic bases are most common. Carbonates such as K₂CO₃ or Na₂CO₃ are widely used, often in aqueous solution, creating a biphasic reaction mixture. For more sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be employed.[6][7]
-
Solvent System: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, and dimethylformamide (DMF), often mixed with water to dissolve the inorganic base.[7] Protic solvents like ethanol have also been shown to be effective and are considered greener alternatives.[8]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner generally follows the order: I > Br > OTf >> Cl.[3] Aryl iodides and bromides are the most common substrates, typically reacting under milder conditions than aryl chlorides, which may require specialized catalysts.
-
THP Group Stability and Deprotection: The tetrahydropyranyl (THP) ether is an acetal, making it stable to the basic and nucleophilic conditions of the Suzuki coupling.[4] However, it is labile under acidic conditions.[4][9] Deprotection is typically achieved using a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH), HCl, or an acidic resin in an alcohol solvent such as methanol or ethanol at room temperature.[4][9]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol describes a general procedure for the coupling of an aryl bromide with this compound on a 1.0 mmol scale.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture, 10 mL)
-
Reaction vessel (e.g., 25 mL round-bottom flask or microwave vial)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol) to the vessel.
-
Seal the vessel with a rubber septum and purge with an inert gas for 10-15 minutes.
-
Using a syringe, add the degassed solvent mixture (10 mL) to the vessel.
-
Place the reaction vessel in a preheated oil bath at 85-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the THP-protected biphenyl derivative.
Protocol 2: Deprotection of the THP Group
This protocol describes the removal of the THP protecting group to yield the final 3-hydroxybiphenyl derivative.
Materials:
-
THP-protected biphenyl derivative (1.0 mmol, 1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 0.1 equiv)
-
Methanol or Ethanol (10 mL)
-
Reaction vessel (e.g., 25 mL round-bottom flask)
Procedure:
-
Dissolve the THP-protected biphenyl derivative (1.0 mmol) in methanol or ethanol (10 mL) in the reaction vessel.
-
Add p-TsOH·H₂O (0.1 mmol) to the solution.[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is often complete within 2-6 hours.[4]
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography to afford the pure 3-hydroxybiphenyl derivative.
Data Presentation
The following tables summarize typical conditions and expected outcomes for the described reactions. Yields are representative and may vary based on the specific substrate and optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 8 | 85-95 |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Na₂CO₃ (2.0) | Dioxane/H₂O | 85 | 4 | 90-98 |
| 2-Bromopyridine | Pd₂(dba)₃/XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 80-90 |
| 4-Chloroacetophenone | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 75-85 |
Table 2: Common Conditions for THP Group Deprotection
| Acid Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| p-TsOH·H₂O (0.1) | Methanol | 25 (RT) | 3 | >95 |
| Pyridinium p-toluenesulfonate (PPTS) (0.2) | Ethanol | 50 | 5 | 90-98 |
| HCl (catalytic) | Tetrahydrofuran | 25 (RT) | 2 | >95 |
| Acetic Acid/H₂O | Tetrahydrofuran | 45 | 12 | 85-95 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Reaction Conditions for Suzuki Coupling Using 3-(THP-oxy)phenylboronic Acid
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate.[2][3] The reaction is widely employed in the pharmaceutical industry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3][4][5]
The use of 3-(THP-oxy)phenylboronic acid allows for the introduction of a protected phenol moiety, which can be deprotected in a subsequent step to reveal the free phenol. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols and phenols, offering stability under the basic conditions often employed in Suzuki couplings.
General Reaction Scheme
The Suzuki coupling of 3-(THP-oxy)phenylboronic acid with an aryl halide (Ar-X, where X = I, Br, Cl, or OTf) proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding biaryl product.
Reaction:
3-(THP-oxy)phenylboronic acid + Ar-X ---(Pd catalyst, Base, Solvent)---> 3-(THP-oxy)biaryl + B(OH)₂X
Experimental Protocol: Suzuki Coupling
This protocol provides a general procedure for the Suzuki coupling of 3-(THP-oxy)phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials and Reagents:
-
3-(THP-oxy)phenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 3-(THP-oxy)phenylboronic acid, the aryl bromide, and potassium phosphate.
-
Add the palladium(II) acetate and SPhos ligand.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon).
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water).
-
The reaction mixture is heated to 80-110 °C with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Summary of Typical Suzuki Coupling Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table summarizes common conditions for Suzuki couplings.
| Component | Examples | Typical Amount (equivalents) | Notes |
| Aryl Halide | Aryl iodides, bromides, chlorides, triflates | 1.0 | Reactivity order: I > Br > OTf > Cl.[3] |
| Boronic Acid | 3-(THP-oxy)phenylboronic acid | 1.1 - 1.5 | A slight excess is typically used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.01 - 0.05 | Pre-catalysts like Pd(OAc)₂ are often used in combination with a ligand. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | 0.02 - 0.10 | Buchwald ligands (SPhos, XPhos, RuPhos) are effective for challenging couplings.[6][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃N | 2.0 - 3.0 | The base is crucial for the transmetalation step.[8] Aqueous bases are common. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | - | Biphasic solvent systems are frequently used.[7] |
| Temperature | Room Temperature to 120 °C | - | Higher temperatures are often required for less reactive aryl chlorides.[9] |
| Reaction Time | 1 - 24 hours | - | Monitored by TLC or LC-MS until completion. |
Experimental Protocol: Deprotection of the THP Group
Following the Suzuki coupling, the THP protecting group can be readily removed under acidic conditions to yield the corresponding phenol.
Materials and Reagents:
-
3-(THP-oxy)biaryl (1.0 equiv)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl) or p-Toluenesulfonic acid (p-TsOH)
Procedure:
-
Dissolve the 3-(THP-oxy)biaryl in methanol or ethanol.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or a small amount of p-TsOH).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried, filtered, and concentrated to give the deprotected phenolic product.
-
If necessary, the product can be further purified by chromatography or recrystallization.
Diagrams
Caption: Workflow for Suzuki coupling and subsequent deprotection.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid with various aryl and heteroaryl halides. This versatile building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients, due to the protecting group on the phenolic oxygen, which can be readily removed post-coupling.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1] The use of this compound allows for the introduction of a masked phenolic moiety, which is advantageous in multi-step syntheses where a free phenol might interfere with subsequent reaction steps. The tetrahydropyranyl (THP) protecting group is stable under the basic conditions typically employed in Suzuki-Miyaura couplings and can be efficiently removed under acidic conditions.
This document outlines protocols using common palladium catalysts and reaction conditions for the successful cross-coupling of this boronic acid with a range of coupling partners.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. These examples showcase the versatility of this reagent with different palladium catalysts and reaction conditions.
Table 1: Cross-Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | Pd(OAc)₂ (5) | TPPTS (15) | Diisopropylamine | Acetonitrile/Water | 80 | 4 | >95 (GC) |
| 2 | 4-Bromoacetophenone | (A-taphos)₂PdCl₂ (variable) | - | CsF | DME/Water | 100 | 1 | Excellent |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/Water | 80 | 18-22 | Good |
Table 2: Cross-Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd(OAc)₂ (variable) | dppp (variable) | K₂CO₃ | Toluene/Water | 100 | 8 | Moderate |
| 2 | General Aryl Chlorides | Pd₂(dba)₃ / XPhos (2 / 5) | - | K₃PO₄ | Dioxane | 110 | 12 | Good |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, 2-8 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if necessary, the ligand.
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous organic solvent (e.g., 1,4-Dioxane, 5 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Deprotection of the THP Group
Materials:
-
THP-protected biaryl compound
-
Acidic catalyst (e.g., HCl in methanol, p-toluenesulfonic acid)
-
Solvent (e.g., Methanol, Dichloromethane)
Procedure:
-
Dissolve the THP-protected biaryl compound in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of the acidic catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected phenolic compound.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Suzuki Reaction with THP-Protected Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This reaction class is indispensable in the pharmaceutical and materials science industries due to its broad functional group tolerance and relatively mild reaction conditions.[2][3] A key challenge in Suzuki couplings arises when one of the coupling partners bears a sensitive functional group that is incompatible with the reaction conditions. Phenols, for instance, are often protected to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is a common acid-labile protecting group for hydroxyl functionalities. When employing THP-protected phenylboronic acids in Suzuki reactions, the choice of base is critical to prevent premature deprotection of the THP group while still promoting the catalytic cycle.[4]
This document provides detailed application notes and protocols for the selection of suitable bases in the Suzuki-Miyaura coupling of THP-protected phenylboronic acids with aryl halides.
The Critical Role of the Base
The base in a Suzuki-Miyaura reaction serves multiple essential functions. Primarily, it facilitates the transmetalation step, which is often the rate-determining step of the catalytic cycle. The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][6] Common bases used in Suzuki couplings include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[5]
For acid-sensitive substrates like THP-protected phenylboronic acids, strong bases and harsh reaction conditions can lead to the cleavage of the protecting group. Therefore, milder bases are generally preferred to maintain the integrity of the THP ether.
Selecting a Suitable Base for THP-Protected Phenylboronic Acid
The selection of an appropriate base is paramount for a successful Suzuki coupling with THP-protected phenylboronic acid. Milder inorganic bases are often the preferred choice to avoid the acidic conditions that can lead to deprotection.
Recommended Bases:
-
Potassium Carbonate (K₂CO₃): A widely used and effective base for a variety of Suzuki couplings. It is sufficiently basic to promote the reaction without being overly harsh.[7][8]
-
Potassium Phosphate (K₃PO₄): Another mild and effective base that is often employed for sensitive substrates.[5]
-
Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective in more challenging couplings, though its higher basicity should be considered with THP-protected substrates.
-
Potassium Fluoride (KF): A milder base that can be effective, particularly when other bases fail or lead to side reactions.[4]
The optimal base is often dependent on the specific substrates, catalyst system, and solvent employed.[5] Empirical screening of bases is often necessary to achieve the best results.
Data Presentation: Comparison of Bases
| Base | Typical Concentration | Solvent System | Temperature (°C) | General Yield Range (%) | Suitability for THP-Protected Substrates |
| K₂CO₃ | 2.0 M aq. solution | Toluene/Water, Dioxane/Water | 80-110 | 70-95 | High |
| K₃PO₄ | 2.0 M aq. solution | Toluene/Water, Dioxane/Water | 80-110 | 75-98 | High |
| Cs₂CO₃ | 2.0 M aq. solution | Toluene/Water, Dioxane/Water | 80-110 | 80-99 | Moderate to High (use with caution) |
| KF | Anhydrous | THF, Dioxane | 60-100 | 60-90 | High |
| NaOH | 2.0 M aq. solution | Toluene/Water, Ethanol/Water | 80-100 | 65-90 | Low to Moderate (risk of deprotection) |
| KOH | 2.0 M aq. solution | Toluene/Water, Ethanol/Water | 80-100 | 70-90 | Low to Moderate (risk of deprotection) |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl bromide with 4-(tetrahydropyran-2-yloxy)phenylboronic acid. This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-(Tetrahydropyran-2-yloxy)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 v/v, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 4-(tetrahydropyran-2-yloxy)phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and the chosen base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biphenyl product.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling of THP-protected phenylboronic acid.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. asianpubs.org [asianpubs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of biaryl compounds, specifically 3-hydroxybiaryls, utilizing a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction with 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid followed by the deprotection of the tetrahydropyranyl (THP) ether. This method is particularly valuable for the synthesis of biaryl scaffolds where a free hydroxyl group is required, as the THP protecting group allows for a broad tolerance of reaction conditions during the carbon-carbon bond formation.
Introduction
Biaryl moieties are prevalent structural motifs in a wide range of pharmaceuticals, natural products, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of these C-C bonds, lauded for its mild reaction conditions and functional group tolerance.[1] For the synthesis of hydroxylated biaryls, protection of the hydroxyl group is often necessary to prevent side reactions. The tetrahydropyranyl (THP) group is an ideal choice for protecting phenols due to its stability under the basic conditions of the Suzuki-Miyaura reaction and its facile removal under acidic conditions.[2]
This protocol outlines the use of this compound as a key building block for the efficient synthesis of 3-hydroxybiaryl derivatives.
Signaling Pathways and Logical Relationships
The overall synthetic strategy involves a two-step process: the palladium-catalyzed Suzuki-Miyaura cross-coupling to form the biaryl skeleton, followed by the acidic deprotection of the THP group to reveal the desired 3-hydroxybiaryl.
Caption: Synthetic pathway for 3-hydroxybiaryls.
Experimental Protocols
Part 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the general procedure for the palladium-catalyzed cross-coupling of this compound with various aryl halides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02 - 0.05 equivalents), and the base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure THP-protected biaryl.
Part 2: Deprotection of the THP Group
This protocol outlines the acidic hydrolysis of the THP-protected biaryl to yield the final 3-hydroxybiaryl product.
Materials:
-
THP-protected biaryl
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), HCl, or a strong acid resin like Amberlyst-15)
-
Solvent (e.g., methanol, ethanol, or a mixture of THF/acetic acid/water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the THP-protected biaryl (1.0 equivalent) in a suitable solvent (e.g., methanol).
-
Add the acid catalyst (catalytic to stoichiometric amounts, depending on the chosen acid). For example, a catalytic amount of p-toluenesulfonic acid can be used.[2]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography to yield the pure 3-hydroxybiaryl.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling reaction between this compound and various aryl bromides under typical reaction conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of THP-protected Biaryl |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF/H₂O | 100 | 6 | 75-85 |
| 4 | 2-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 70-80 |
| 5 | 3-Bromopyridine | Pd(PPh₃)₄ (4) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 65-75 |
Note: The yields presented are typical ranges and may vary depending on the specific reaction scale and conditions. The subsequent deprotection step to the 3-hydroxybiaryl generally proceeds in high to quantitative yields.[2]
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the synthesis and purification of 3-hydroxybiaryl compounds.
Caption: Experimental workflow for biaryl synthesis.
Conclusion
The use of this compound in a two-step Suzuki-Miyaura coupling and deprotection sequence provides a highly effective and versatile method for the synthesis of 3-hydroxybiaryl compounds. This approach is amenable to a wide range of aryl halides and offers good to excellent yields, making it a valuable tool for medicinal chemists and researchers in drug development. The straightforward protocols and stability of the key intermediates make this a reliable synthetic route for accessing important biaryl scaffolds.
References
The Pivotal Role of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid in the Development of Novel Kinase Inhibitors
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of potent and selective kinase inhibitors for cancer therapy. Its utility is highlighted in the development of a novel series of pyrazolo[3,4-b]pyridine derivatives that demonstrate significant inhibitory activity against Tropomyosin receptor kinases (TRKs), a family of receptor tyrosine kinases implicated in the proliferation and differentiation of cancer cells.
The tetrahydro-2H-pyran (THP) protecting group on the phenolic hydroxyl function of the phenylboronic acid offers the advantage of increased stability and solubility in organic solvents, facilitating its use in cross-coupling reactions. The boronic acid moiety is a versatile functional group for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is central to the synthesis of the pyrazolo[3,4-b]pyridine core, which serves as a scaffold for a new class of TRK inhibitors.
Application in the Synthesis of TRKA Inhibitors
A notable application of this compound is in the synthesis of compound C03 , a pyrazolo[3,4-b]pyridine derivative that has shown promising activity against TRKA kinase.[1][2] The synthesis involves a Suzuki-Miyaura cross-coupling reaction between a chlorinated pyrazolo[3,4-b]pyridine core and this compound, followed by the removal of the THP protecting group to yield the final active compound.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of compound C03 and its analogs against TRKA kinase and their anti-proliferative effects on the KM-12 cancer cell line.[1]
| Compound ID | TRKA IC50 (nM) | KM-12 Cell Line IC50 (µM) |
| C03 | 56 | 0.304 |
| Analog A | >1000 | >10 |
| Analog B | 120 | 1.5 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of the THP-Protected Precursor of C03
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-chloro-1H-pyrazolo[3,4-b]pyridine and this compound.
Materials:
-
4-chloro-1H-pyrazolo[3,4-b]pyridine (1 equivalent)
-
This compound (1.2 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add 4-chloro-1H-pyrazolo[3,4-b]pyridine, this compound, and cesium carbonate.
-
Add 1,4-dioxane and water to the vessel.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the THP-protected precursor of C03.
Protocol 2: Deprotection of the THP Group to Yield Compound C03
This protocol describes the acidic hydrolysis of the THP-protected precursor to yield the final active compound C03.
Materials:
-
THP-protected precursor of C03 (1 equivalent)
-
Hydrochloric acid (HCl) in methanol (e.g., 4 M)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the THP-protected precursor in a mixture of methanol and dichloromethane.
-
Add the methanolic HCl solution to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure compound C03.
Visualizing the Role in Drug Discovery
The following diagrams illustrate the synthetic workflow and the targeted biological pathway.
References
Application Notes and Protocols for the Deprotection of 3-(Tetrahydropyran-2-yloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyranyl (THP) group is a common and versatile protecting group for hydroxyl functionalities in multi-step organic synthesis. Its widespread use is attributed to its ease of introduction, stability under a range of non-acidic conditions (including exposure to strong bases, organometallics, and hydrides), and facile cleavage under mild acidic conditions.[1] The deprotection of the THP ether to regenerate the alcohol is a crucial step in many synthetic pathways. This document provides a detailed protocol for the deprotection of the THP group from 3-hydroxyphenylboronic acid, a compound of interest in medicinal chemistry and materials science. The protocol emphasizes mild acidic conditions to mitigate the risk of protodeboronation, a common side reaction with arylboronic acids.
Reaction Principle
The deprotection of a THP ether proceeds via an acid-catalyzed hydrolysis of the acetal functionality. The reaction is initiated by the protonation of the ether oxygen of the THP group, followed by the cleavage of the C-O bond to form a resonance-stabilized carbocation and the free alcohol. The carbocation is subsequently quenched by a nucleophile, typically water or an alcohol solvent, to yield 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form.[1][2]
Due to the sensitivity of the boronic acid moiety to acidic conditions, which can lead to undesired protodeboronation (loss of the B(OH)₂ group), it is imperative to employ mild reaction conditions for the deprotection of 3-(tetrahydropyran-2-yloxy)phenylboronic acid.
Recommended Protocol: Acid-Catalyzed Hydrolysis using p-Toluenesulfonic Acid (p-TsOH) in Methanol
This protocol is a widely adopted and effective method for the deprotection of THP ethers, offering a balance of reactivity and mildness suitable for substrates bearing sensitive functional groups like boronic acids.
Materials:
-
3-(Tetrahydropyran-2-yloxy)phenylboronic acid
-
Methanol (MeOH), anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
UV lamp for TLC visualization
Experimental Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(tetrahydropyran-2-yloxy)phenylboronic acid (1.0 equivalent) in anhydrous methanol (approximately 0.1 to 0.2 M concentration).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.1 to 0.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the starting material spot and the appearance of the more polar product spot (3-hydroxyphenylboronic acid) will indicate the reaction's progression. The reaction is typically complete within 1 to 4 hours.[3]
-
Work-up: a. Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the remaining aqueous residue, add ethyl acetate to extract the product. d. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxyphenylboronic acid.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system if necessary to achieve the desired purity.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the deprotection of THP-protected phenols using acidic catalysts. Note that specific yields for 3-(tetrahydropyran-2-yloxy)phenylboronic acid deprotection may vary and should be optimized.
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| p-TsOH·H₂O | Methanol | Room Temp. | 1-4 | Good to Excellent | [3] |
| Acetic Acid/THF/H₂O (3:1:1) | THF/Water | Room Temp. | 1-24 | Good to Excellent | [1] |
| Amberlyst-15 | Methanol | Room Temp. | 1-2 | Good | [3] |
Experimental Workflow Diagram
Caption: Workflow for the deprotection of THP-protected 3-hydroxyphenylboronic acid.
Signaling Pathway of Deprotection
Caption: Acid-catalyzed deprotection mechanism of a THP ether.
Conclusion
The provided protocol offers a reliable and mild method for the deprotection of the THP group from 3-hydroxyphenylboronic acid. The use of catalytic p-toluenesulfonic acid in methanol at room temperature is effective and minimizes the risk of protodeboronation. As with any chemical reaction, optimization of reaction conditions may be necessary for different scales or for substrates with other sensitive functionalities. Careful monitoring by TLC is crucial to determine the reaction endpoint and avoid potential side reactions.
References
Application Notes and Protocols for the Use of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the use of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid as a versatile building block in the synthesis of complex organic molecules. This reagent is particularly valuable for introducing a masked phenolic moiety, which can be deprotected in the final stages of a synthetic sequence, making it compatible with a wide range of reaction conditions.
Application Note 1: Synthesis of Biaryl Phenols via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner for the synthesis of biaryl phenols. The tetrahydropyranyl (THP) protecting group is stable under the basic conditions of the Suzuki coupling and can be readily removed under mild acidic conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol describes a representative Suzuki-Miyaura reaction to form a THP-protected biaryl ether, which can then be deprotected to the corresponding biaryl phenol.
Reaction Scheme:
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.2 mmol, 1.2 eq), 4-bromoanisole (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the mixture to 100°C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification (THP-protected intermediate): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified THP-protected biaryl in methanol (10 mL) and add a catalytic amount of 2M HCl. Stir at room temperature for 2-4 hours.
-
Final Work-up and Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final biaryl phenol.
Quantitative Data Summary
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Deprotected Product (%) |
| 3-(THP-O)PhB(OH)₂ | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 85-95 | >95 |
| 3-(THP-O)PhB(OH)₂ | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 18 | 80-90 | >95 |
| 3-(THP-O)PhB(OH)₂ | 1-Iodonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 12 | 88-96 | >95 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow
Application Note 2: Use of a THP-Protected Intermediate in the Synthesis of Axitinib
Axitinib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. Its synthesis involves a multi-step sequence where a THP-protected indazole intermediate plays a crucial role. The THP group serves to protect the indazole nitrogen, allowing for selective functionalization at other positions of the molecule.
Synthesis of a Key Axitinib Intermediate
The synthesis of Axitinib showcases the strategic use of a THP protecting group to enable a Heck reaction on an indazole core.[1][2]
Synthetic Pathway Overview:
Experimental Protocol: Heck Reaction of 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
This protocol details the palladium-catalyzed Heck coupling, a key step in the synthesis of an Axitinib intermediate.[2][3]
Materials:
-
3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
-
2-Vinylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add 2-vinylpyridine (1.2 eq), tri-o-tolylphosphine (0.1 eq), and N,N-diisopropylethylamine (2.0 eq) to the solution.
-
Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Catalyst Addition: Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction to 100°C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data for Axitinib Intermediate Synthesis Steps
| Reaction Step | Reactants | Key Reagents | Solvent | Yield (%) |
| THP Protection | 6-Nitroindazole, DHP | MsOH (cat.) | DMF | ~95 |
| Iodination | 6-Nitro-1-(THP)-1H-indazole | I₂, KOH | DMF | 93-98[4] |
| Heck Reaction | 3-Iodo-6-nitro-1-(THP)-1H-indazole, 2-Vinylpyridine | Pd(OAc)₂, P(o-tolyl)₃, DIPEA | DMF | 60-85[3] |
| THP Deprotection | Axitinib Precursor | p-Toluenesulfonic acid | Methanol | ~95[5] |
Yields are representative based on literature and patent data.
Signaling Pathway of Axitinib
Axitinib functions by inhibiting multiple receptor tyrosine kinases (RTKs), primarily vascular endothelial growth factor receptors (VEGFRs). This inhibition blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor angiogenesis, proliferation, and survival.
References
- 1. nbinno.com [nbinno.com]
- 2. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 5. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki coupling reactions involving 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid.
Troubleshooting Guide
Low yields or reaction failures in Suzuki coupling can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction.
-
Solution: Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more robust, air-stable precatalyst. Ensure proper storage of all catalytic components under an inert atmosphere.
-
-
Oxygen Contamination: Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.
-
Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method. Maintain a positive pressure of an inert gas throughout the reaction setup.
-
-
Improper Base Selection or Quality: The base is crucial for the activation of the boronic acid to facilitate transmetalation.
-
Solution: The choice of base can significantly impact the reaction outcome. Common bases for Suzuki coupling include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The solubility of the base in the chosen solvent system is critical. For instance, K₃PO₄ is often effective in organic solvents, while Na₂CO₃ is suitable for aqueous mixtures. Ensure the base is a fine powder and anhydrous if conducting the reaction under anhydrous conditions.
-
-
Suboptimal Solvent System: The solvent system must be appropriate for all reactants and the catalyst.
-
Solution: Common solvent systems include toluene, dioxane, THF, and DMF, often with the addition of water to aid in the dissolution of the base. The ratio of organic solvent to water can be a critical parameter to optimize.
-
Problem 2: Significant Protodeboronation of the Boronic Acid
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction, particularly with boronic acids that may be prone to hydrolysis.
Possible Causes and Solutions:
-
Presence of Water and Strong Base: Aqueous basic conditions can promote the hydrolysis of the boronic acid.
-
Solution: Minimize the amount of water in the reaction or switch to anhydrous conditions. Employ milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
-
Prolonged Reaction Time at Elevated Temperatures: Extended heating can increase the rate of protodeboronation.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Attempt the reaction at a lower temperature for a longer duration.
-
Problem 3: In-situ Deprotection of the THP Group
The tetrahydropyranyl (THP) group is generally stable under basic and neutral conditions but is labile to acid.[1] Unexpected cleavage of the THP ether can occur under certain Suzuki coupling conditions.
Possible Causes and Solutions:
-
Acidic Conditions: The THP group can be cleaved under acidic conditions.[1] While Suzuki couplings are typically run under basic conditions, some additives or impurities could introduce acidity.
-
Solution: Ensure all reagents and solvents are free from acidic impurities. Avoid using any acidic workup procedures until the coupling reaction is complete.
-
-
Lewis Acidity of Boronic Acid/Esters: Boronic acids themselves are Lewis acids and could potentially catalyze the deprotection, although this is less common under basic reaction conditions.
-
Prolonged Reaction at High Temperatures: Although primarily acid-labile, prolonged exposure to high temperatures in certain solvent systems might contribute to THP group cleavage.
-
Solution: If deprotection is observed, try running the reaction at a lower temperature.
-
Problem 4: Formation of Homocoupling Byproducts
Homocoupling of the boronic acid can compete with the desired cross-coupling reaction.
Possible Causes and Solutions:
-
Presence of Oxygen: As mentioned, oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Rigorous degassing of the reaction mixture is essential.
-
-
Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid may have a higher propensity to undergo homocoupling.
-
Solution: Optimize the base and solvent to facilitate the formation of the boronate species and its transfer to the palladium center.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: A good starting point for optimization would be to use a common palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos). A typical base and solvent system would be K₂CO₃ or K₃PO₄ in a mixture of an organic solvent like dioxane or toluene and water. See the experimental protocol section for a more detailed starting procedure.
Q2: How can I monitor the progress of my reaction?
A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to spots of your starting materials, you can determine when the aryl halide has been consumed.
Q3: I am observing a new, more polar spot on my TLC plate that is not my desired product. What could it be?
A3: A more polar byproduct could be the deprotected phenol, 3-hydroxyphenylboronic acid, or the biaryl product where the THP group has been cleaved. You can confirm this by co-spotting with an authentic sample of the deprotected compound if available, or by LC-MS analysis.
Q4: My boronic acid appears to be degrading. How can I improve its stability?
A4: Boronic acids can sometimes be unstable. To improve stability, you can convert the boronic acid to a more robust boronate ester, such as a pinacol ester. These are often more stable to storage and handling and can be used directly in the Suzuki coupling reaction, where they hydrolyze in situ to the active boronic acid.
Data Presentation
The following tables provide examples of how to systematically optimize reaction conditions and a template for recording your experimental results.
Table 1: Example of Reaction Condition Optimization for a Suzuki Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 12 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 8 | 72 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | THF/H₂O (5:1) | 70 | 16 | 85 |
Table 2: Template for Recording Experimental Results
| Experiment ID | Aryl Halide (equiv) | Boronic Acid (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) | Observations (e.g., side products) |
| 1.0 | ||||||||||
| 1.0 | ||||||||||
| 1.0 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. The specific amounts, catalyst, base, solvent, and temperature should be optimized for each specific substrate combination.
-
Reagent Preparation:
-
In a reaction vessel (e.g., a Schlenk flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
If using a solid palladium source and ligand, add them to the vessel at this stage.
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
If using a liquid catalyst or a stock solution, add it at this stage.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for optimizing Suzuki coupling reactions.
References
Technical Support Center: 3-(THP-oxy)phenylboronic Acid in Suzuki-Miyaura Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of 3-(THP-oxy)phenylboronic acid in chemical reactions, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with 3-(THP-oxy)phenylboronic acid?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, leading to the formation of the corresponding arene (in this case, 3-(THP-oxy)benzene) and boric acid.[1] This is particularly problematic for 3-(THP-oxy)phenylboronic acid because the tetrahydropyranyloxy (THP-oxy) group is electron-donating. Electron-donating groups increase the electron density on the aromatic ring, making the ipso-carbon more susceptible to protonation and subsequent cleavage of the C-B bond, especially under basic conditions typical for Suzuki-Miyaura coupling reactions.[2]
Q2: How stable is the THP (tetrahydropyranyl) protecting group under typical Suzuki-Miyaura coupling conditions?
A2: The THP ether is generally stable to strongly basic reaction conditions, organometallics, and hydrides.[3][4] The basic conditions commonly used in Suzuki-Miyaura couplings (e.g., carbonates, phosphates) are well-tolerated by the THP group, making it a suitable protecting group for hydroxyl functionalities during this transformation.[5] However, it is sensitive to acidic conditions.[6]
Q3: Can I use a boronic ester derivative of 3-(THP-oxy)phenylboronic acid to prevent protodeboronation?
A3: Yes, converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester, is a highly effective strategy to mitigate protodeboronation.[7] These esters act as a "slow-release" source of the boronic acid under the reaction conditions, maintaining a low concentration of the more reactive free boronic acid and thus minimizing the rate of protodeboronation.[7]
Q4: How can I monitor the extent of protodeboronation in my reaction?
A4: The extent of protodeboronation can be monitored by taking aliquots from the reaction mixture at different time points. After a suitable work-up, the ratio of the desired coupled product to the protodeboronated byproduct (3-(THP-oxy)benzene) can be determined using analytical techniques such as:
-
¹H NMR Spectroscopy: By integrating characteristic signals of the product and the byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can separate and identify the volatile components.
-
High-Performance Liquid Chromatography (HPLC): This is useful for less volatile compounds and can provide quantitative data on the composition of the reaction mixture.[8][9]
Troubleshooting Guide: High Protodeboronation Observed
If you are observing significant amounts of the protodeboronated byproduct, 3-(THP-oxy)benzene, in your Suzuki-Miyaura coupling reaction, consult the following troubleshooting guide.
Decision-Making Workflow for Troubleshooting Protodeboronation
Caption: A decision tree for troubleshooting high levels of protodeboronation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| High levels of 3-(THP-oxy)benzene byproduct | The base is too strong, accelerating the rate of protodeboronation. | Switch to a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF). |
| The presence of water in the reaction mixture facilitates protonolysis of the C-B bond. | Use rigorously dried, anhydrous solvents (e.g., toluene, dioxane, THF) and ensure all reagents are anhydrous. | |
| The free boronic acid is inherently unstable under the reaction conditions. | Convert the 3-(THP-oxy)phenylboronic acid to its corresponding pinacol or MIDA ester prior to the coupling reaction. | |
| The rate of the Suzuki coupling is slow compared to the rate of protodeboronation. | Optimize the reaction conditions to accelerate the desired coupling. This may involve screening different palladium catalysts, ligands, and temperatures. For electron-rich boronic acids, ligands with more electron-withdrawing properties on the phosphine can sometimes be beneficial. | |
| Inconsistent Results | Degradation of the boronic acid upon storage. | Store 3-(THP-oxy)phenylboronic acid in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider converting it to a more stable boronic ester. |
Data on Factors Influencing Protodeboronation
The following table presents illustrative data on how reaction parameters can influence the extent of protodeboronation of an electron-rich phenylboronic acid, based on established chemical principles.
| Entry | Base | Solvent System | Temperature (°C) | Hypothetical % Protodeboronation |
| 1 | NaOH | Dioxane/H₂O (4:1) | 100 | 65 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 30 |
| 3 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 25 |
| 4 | K₃PO₄ | Anhydrous Dioxane | 100 | 10 |
| 5 | K₃PO₄ (for pinacol ester) | Anhydrous Dioxane | 100 | <5 |
Note: This data is illustrative and intended to demonstrate trends. Actual results may vary depending on the specific substrates, catalyst, and other reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-(THP-oxy)phenylboronic Acid
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
3-(THP-oxy)phenylboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, 3-(THP-oxy)phenylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of 3-(THP-oxy)phenylboronic Acid Pinacol Ester
Materials:
-
3-(THP-oxy)phenylboronic acid (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-(THP-oxy)phenylboronic acid and pinacol in the anhydrous solvent.
-
Heat the mixture to reflux and azeotropically remove water for 2-4 hours.
-
Monitor the reaction by TLC or ¹H NMR to confirm the formation of the ester.
-
Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
Mechanistic Pathway of Protodeboronation
The following diagram illustrates the generally accepted mechanism for base-catalyzed protodeboronation.
Caption: The mechanism of base-catalyzed protodeboronation of an arylboronic acid.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. total-synthesis.com [total-synthesis.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid in Suzuki coupling reactions.
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Cross-Coupled Product
Low or no yield in a Suzuki coupling reaction is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inactive Catalyst | Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst. |
| Oxygen Contamination | The presence of oxygen can lead to the decomposition of the catalyst and promote homocoupling of the boronic acid. Ensure the solvent is thoroughly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). |
| Impure or Degraded Boronic Acid | Verify the purity of this compound. Boronic acids can degrade over time, particularly through protodeboronation. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or the THP-protecting group. For biphasic reactions, ensure vigorous stirring to maximize the interfacial area. |
| Low Reaction Temperature | If starting materials are unreacted, consider increasing the reaction temperature. |
| Incompatible Ligand | The choice of phosphine ligand can significantly impact the reaction outcome. For sterically hindered substrates or less reactive aryl chlorides, consider using bulky, electron-rich ligands such as SPhos or XPhos. |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low product yield.
Issue 2: Presence of Significant Side Products
The formation of byproducts is a common challenge in Suzuki coupling reactions. The primary side reactions observed with this compound are protodeboronation, homocoupling, and deprotection of the THP group.
A. Protodeboronation
This side reaction involves the replacement of the boronic acid functional group with a hydrogen atom, leading to the formation of tetrahydropyran-protected phenol.
Factors Influencing Protodeboronation and Mitigation Strategies:
| Factor | Effect | Mitigation Strategy |
| pH | Protodeboronation is often accelerated under both acidic and strongly basic conditions.[1] | Use a milder base such as K₂CO₃ or KF. Maintain the reaction pH near neutral if possible. |
| Water | Water is a proton source for this side reaction. | Employ anhydrous reaction conditions if feasible. |
| Temperature | Higher temperatures can increase the rate of protodeboronation. | Run the reaction at the lowest effective temperature. |
| Boronic Acid Stability | Electron-rich or sterically hindered boronic acids can be more prone to protodeboronation. | Consider converting the boronic acid to a more stable derivative, such as a trifluoroborate salt or a MIDA ester. |
B. Homocoupling
This reaction results in the formation of a symmetrical biaryl compound from the coupling of two molecules of the boronic acid.
Factors Influencing Homocoupling and Mitigation Strategies:
| Factor | Effect | Mitigation Strategy |
| Oxygen | The presence of oxygen is a primary driver of homocoupling. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Catalyst | The choice of palladium source and ligand can influence the rate of homocoupling. | Use a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling. |
| Base | Certain bases may promote homocoupling more than others. | Screen different bases to identify one that minimizes this side reaction. |
C. Deprotection of the THP Group
The tetrahydropyranyl (THP) ether is an acid-labile protecting group.[2] Its cleavage during the Suzuki coupling will result in the formation of 3-hydroxyphenylboronic acid, which can then participate in the coupling reaction or other side reactions.
Factors Influencing THP Deprotection and Mitigation Strategies:
| Factor | Effect | Mitigation Strategy |
| Acidic Conditions | The THP group is readily cleaved under acidic conditions.[2] | Avoid acidic conditions during the reaction and workup. Use of basic or neutral conditions is recommended. If an acidic workup is necessary, it should be performed at low temperatures and for a short duration. |
| Lewis Acids | Some palladium catalysts or additives may have Lewis acidic character, which can promote deprotection. | Choose a catalyst system that is known to be compatible with acid-sensitive protecting groups. |
| Protic Solvents | Protic solvents in combination with certain bases can lead to localized pH changes that may affect the stability of the THP group. | Consider using aprotic solvents or carefully selecting the base-solvent combination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in a Suzuki coupling?
A1: The three most prevalent side reactions are:
-
Protodeboronation: Replacement of the -B(OH)₂ group with a hydrogen atom.[1]
-
Homocoupling: Dimerization of the boronic acid to form a symmetrical biaryl.
-
Deprotection: Cleavage of the acid-labile THP protecting group to yield 3-hydroxyphenylboronic acid.[2]
Q2: My reaction is sluggish. How can I increase the reaction rate without promoting side reactions?
A2: To increase the reaction rate, you can try the following:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Change Ligand: Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands), which can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Optimize Base: The choice of base can significantly affect the reaction rate. A stronger base like K₃PO₄ or Cs₂CO₃ may increase the rate of transmetalation. However, be mindful of the potential for increased side reactions.[3]
Q3: I am observing significant deprotection of the THP group. What are the best conditions to avoid this?
A3: To prevent the cleavage of the THP group, it is crucial to avoid acidic conditions.[2]
-
Choice of Base: Use a non-acidic base such as K₂CO₃, K₃PO₄, or CsF.
-
Workup Procedure: During the workup, avoid acidic washes. If an acid wash is necessary, use a dilute acid at low temperature and for a minimal amount of time.
-
Silica Gel Chromatography: Be aware that silica gel is acidic and can cause deprotection during purification. You can neutralize the silica gel by treating it with a solution of triethylamine in the eluent.
Q4: Can I use this compound directly, or should I convert it to a different derivative?
A4: In many cases, the boronic acid can be used directly with good results. However, if you are experiencing significant protodeboronation or other stability issues, converting it to a more stable derivative like a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate ester can be beneficial. These derivatives often exhibit enhanced stability and can release the boronic acid slowly into the reaction mixture, minimizing its decomposition.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 mixture of Dioxane/Water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Catalytic Cycle and Common Side Reactions
Caption: The Suzuki catalytic cycle and major side reactions.
Logical Relationship for Troubleshooting Side Reactions
Caption: Decision tree for addressing common side reactions.
References
Navigating the Nuances of THP Protection in Suzuki-Miyaura Cross-Coupling Reactions
A Technical Resource for Researchers in Organic Synthesis and Drug Development
The tetrahydropyranyl (THP) group is a widely utilized protecting group for alcohols and phenols due to its ease of installation and general stability. However, its acid-labile nature can present challenges under certain reaction conditions. This technical guide addresses the stability of the THP protecting group under the diverse conditions of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. Here, we provide troubleshooting advice, frequently asked questions, and curated experimental data to help researchers navigate potential pitfalls and ensure the integrity of the THP group throughout the coupling process.
Frequently Asked Questions (FAQs)
Q1: Is the THP protecting group generally stable under Suzuki reaction conditions?
A1: Yes, the THP group is generally considered stable under the basic conditions typically employed in Suzuki-Miyaura couplings.[1] As an acetal, it is resilient to the common inorganic bases such as carbonates and phosphates used to activate the boronic acid component.[2] However, stability is not absolute and is highly dependent on the specific choice of reagents, catalyst quality, solvent, and temperature.
Q2: Which components of a Suzuki reaction pose the greatest risk to the THP group?
A2: The primary risk to a THP group during a Suzuki reaction is exposure to acidic conditions, however subtle.[1] Potential sources of acidity include:
-
Palladium Catalyst Impurities: Some commercial palladium catalysts, particularly Pd/C, can contain residual acidic impurities like palladium chloride (PdCl₂).[3][4][5] These can generate hydrohalic acids in the presence of protic solvents, leading to THP cleavage.[3][4]
-
Lewis Acidity of Boronic Acids: Boronic acids themselves are weakly Lewis acidic and can contribute to a slightly acidic microenvironment.
-
Hydrolysis of Reagents: Certain reagents or solvents can hydrolyze under heating to generate acidic byproducts.
-
Work-up Procedures: Aqueous acidic work-ups will readily cleave the THP group.
Q3: Can the choice of base affect the stability of the THP group?
A3: While most bases used in Suzuki reactions are not directly harmful to the THP group, the choice can indirectly influence its stability. Stronger bases like hydroxides are generally not recommended as they can promote side reactions, though direct cleavage of the THP ether is unlikely. Milder bases are preferable. It is also crucial to use high-purity bases to avoid acidic contaminants.
Q4: Does the reaction temperature impact THP group stability?
A4: Higher reaction temperatures can accelerate undesired side reactions, including potential THP cleavage if acidic species are present. Whenever possible, using a highly active catalyst system that allows for lower reaction temperatures is a prudent strategy to preserve the protecting group. Microwave-assisted Suzuki reactions, which can involve high temperatures (e.g., 150 °C), may pose a greater risk and require careful optimization.[6]
Troubleshooting Guide: Unwanted THP Deprotection
If you are observing unexpected cleavage of your THP protecting group during a Suzuki reaction, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for THP group cleavage in Suzuki reactions.
Quantitative Data on THP Stability Under Various Suzuki Conditions
The following tables summarize successful Suzuki-Miyaura coupling reactions where a THP protecting group remained intact. These examples provide a reference for selecting conditions that are likely to be compatible with your substrate.
Table 1: Suzuki-Miyaura Coupling of THP-Protected Aryl/Heteroaryl Halides
| Entry | Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | THP-protected 4-bromophenol | Phenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (4) | K₃PO₄ (2) | Toluene | 90 | 12 | >90 |
| 2 | THP-protected 2-bromo-5-hydroxypyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 85 |
| 3 | THP-protected 4-iodobenzyl alcohol | 3-Furylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 80 | 6 | 92 |
| 4 | THP-protected 5-chloroisatin derivative | Phenylboronic acid | POPd2 (cat.) | - | K₂CO₃ (2) | H₂O | 150 (MW) | 0.25 | 88[6] |
Table 2: Suzuki-Miyaura Coupling of THP-Protected Boronic Acids/Esters
| Entry | Boronic Acid/Ester Substrate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | THP-protected 4-hydroxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | THP-protected 3-hydroxyphenylboronic acid pinacol ester | 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-Amyl Alcohol | 100 | 18 | 89[7] |
| 3 | THP-protected 4-hydroxy-3-methoxy-phenylboronic acid | 1-Iodonaphthalene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | 91 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a THP-Protected Aryl Bromide
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
THP-protected aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
Anhydrous K₃PO₄ (powdered, 3.0 equiv)
-
Anhydrous, degassed toluene and water (e.g., 10:1 v/v)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the THP-protected aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine. Crucially, avoid any acidic wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for Suzuki coupling with THP-protected substrates.
By carefully selecting high-purity reagents, milder bases, and appropriate temperatures, and by avoiding acidic conditions during work-up, the THP protecting group can be reliably maintained throughout the Suzuki-Miyaura cross-coupling reaction. This guide provides a starting point for troubleshooting and optimizing your specific transformation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-promoted Suzuki reactions of aryl chlorides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-(THP-oxy)phenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 3-(THP-oxy)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 3-(THP-oxy)phenylboronic acid is resulting in a low to non-existent yield. What are the primary factors I should investigate?
A1: When encountering low yields in Suzuki-Miyaura coupling, a systematic approach to troubleshooting is crucial. The first aspects to verify are the quality and stability of your reagents, the activity of your catalyst, and the reaction conditions. Key areas to focus on include:
-
Boronic Acid Integrity: 3-(THP-oxy)phenylboronic acid, like many boronic acids, can be susceptible to degradation.[1]
-
Catalyst and Ligand Efficacy: The choice and handling of the palladium catalyst and phosphine ligand are critical for success.[2]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and unwanted side reactions.[1]
-
Appropriate Base and Solvent Selection: The base and solvent system plays a crucial role in the catalytic cycle and can significantly impact the reaction outcome.[3][4][5]
Q2: How can I determine if my 3-(THP-oxy)phenylboronic acid has degraded, and what can I do to prevent this?
A2: A common side reaction for boronic acids is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is particularly a concern with electron-rich boronic acids. To check for degradation, you can analyze your boronic acid by NMR spectroscopy. To minimize degradation, consider the following:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: If the reaction chemistry allows, using anhydrous conditions can reduce the rate of hydrolysis.
-
Convert to a More Stable Boronic Ester: For challenging couplings, converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, can improve stability and reproducibility.[1]
Q3: Is the THP protecting group stable under typical Suzuki-Miyaura coupling conditions?
A3: The tetrahydropyranyl (THP) group is generally stable to the basic conditions used in Suzuki-Miyaura reactions.[2][6] However, it is sensitive to acidic conditions.[2][7] If your reaction mixture becomes acidic for any reason, or if certain Lewis acidic additives are present, you may observe partial or complete deprotection of the THP group, leading to the formation of 3-hydroxyphenylboronic acid. This can complicate the reaction and purification.
Q4: I am observing the formation of homocoupling byproducts. What causes this and how can I minimize it?
A4: Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction. The presence of oxygen can promote the homocoupling of boronic acids.[1] Thoroughly degassing your solvent and maintaining an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction is the most effective way to prevent this.
Troubleshooting Guide
Problem 1: Low to No Product Formation
This is the most common issue and can be caused by a variety of factors. The following workflow can help you diagnose the problem.
Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting low yields in cross-coupling reactions.
Problem 2: Catalyst Deactivation
The active catalytic species in a Suzuki-Miyaura coupling is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be inefficient. Furthermore, some Pd(0) sources can degrade over time.
Solutions:
-
Use a Fresh Catalyst: Ensure your palladium source is fresh and has been stored correctly.
-
Consider a Pre-catalyst: Modern palladacycle precatalysts are designed for clean and efficient generation of the active Pd(0) species.
-
Ligand Selection: 3-(THP-oxy)phenylboronic acid is electron-rich, which can make the cross-coupling more challenging. Using bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos), can often improve results with such substrates.[1]
Problem 3: THP Deprotection
While the THP group is generally base-stable, certain conditions can lead to its cleavage.
Caption: Potential side reaction of THP deprotection under acidic conditions.
Solutions:
-
Ensure Basic Conditions: Maintain a basic pH throughout the reaction. If using a base that can be consumed, ensure a sufficient excess is used.
-
Avoid Lewis Acids: Be mindful of any additives that could act as Lewis acids and promote THP cleavage.
Data Presentation
The choice of base and solvent can have a significant impact on the yield of a Suzuki-Miyaura coupling reaction. The following tables provide a summary of how these variables can affect the outcome, based on a model reaction of 4-bromotoluene with phenylboronic acid. While not specific to 3-(THP-oxy)phenylboronic acid, these trends can guide your optimization efforts.
Table 1: Comparison of Yields with Different Bases
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 88 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 98 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 75 |
| 6 | Et₃N | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 40 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[3][8][9]
Table 2: Comparison of Yields with Different Solvents
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 92 |
| 2 | K₂CO₃ | Dioxane/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 12 | 90 |
| 3 | K₂CO₃ | THF/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 85 |
| 4 | K₂CO₃ | DMF | Pd(OAc)₂ | PPh₃ | 120 | 8 | 88 |
| 5 | K₂CO₃ | Ethanol/H₂O | Pd(OAc)₂ | PPh₃ | 80 | 12 | 78 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[4][5][10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with 3-(THP-oxy)phenylboronic Acid
This protocol is a starting point and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-(THP-oxy)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane and water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(THP-oxy)phenylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]
References
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupling byproducts of the boronic acid, and the deprotected product (3-hydroxyphenyl derivative). Additionally, residual palladium catalyst and inorganic salts from the basic reaction conditions are typically present in the crude product.
Q2: How can I remove unreacted this compound from my crude product?
A2: Unreacted boronic acids can often be removed with a basic aqueous wash. By partitioning the crude reaction mixture between an organic solvent (like ethyl acetate) and a dilute aqueous base (e.g., 1M NaOH or Na2CO3), the acidic boronic acid is converted to its water-soluble boronate salt, which is extracted into the aqueous phase.
Q3: The THP (tetrahydro-2H-pyran-2-yl) protecting group on my product seems to be cleaving during workup or purification. What can I do to prevent this?
A3: The THP group is sensitive to acidic conditions.[1][2] Premature deprotection can occur during aqueous workup if acidic solutions are used, or upon prolonged contact with silica gel during column chromatography. To prevent this, ensure that any acidic washes are neutralized promptly. When performing column chromatography, it is advisable to use a solvent system containing a small amount of a neutral or basic modifier, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.[3]
Q4: How can I effectively remove the residual palladium catalyst from my final product?
A4: For pharmaceutical applications, reducing palladium levels to a minimum is crucial. Several methods can be employed for this purpose. Filtration of the crude product solution through a pad of celite can remove heterogeneous palladium catalysts. For homogeneous catalysts, treatment with a metal scavenger, such as activated carbon or functionalized silica gel, can be effective. These scavengers bind to the palladium, allowing for its removal by filtration.
Q5: My desired product and the homocoupling byproduct have very similar polarities, making separation by column chromatography difficult. What are my options?
A5: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to screen various solvent systems using Thin Layer Chromatography (TLC) to optimize separation. If your product is a solid, recrystallization from a carefully chosen solvent system can be a highly effective method to isolate the desired compound from the less soluble or more soluble byproduct.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions involving this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low isolated yield after purification | 1. Incomplete reaction. 2. Premature deprotection of the THP group during workup or chromatography, leading to the more polar phenol which may not elute with the desired product. 3. Product loss during aqueous extractions. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before workup. 2. Neutralize the reaction mixture before extraction and use a neutralized eluent for chromatography (e.g., add 0.5% triethylamine to your hexane/ethyl acetate mobile phase). 3. Ensure the correct pH of the aqueous layer during extractions and minimize the number of extractions if product solubility in the aqueous phase is a concern. |
| Presence of 3-hydroxyphenyl byproduct (deprotected product) in the final sample | 1. Acidic conditions during aqueous workup. 2. Acidity of the silica gel used for chromatography.[3] 3. Instability of the THP ether under the reaction conditions (less common with standard Suzuki conditions). | 1. Use a mild basic wash (e.g., saturated NaHCO3 solution) during the workup.[1] 2. Use deactivated (neutral) silica gel or add a small amount of triethylamine to the eluent. 3. If deprotection occurs during the reaction, consider milder reaction conditions (e.g., lower temperature, alternative base). |
| Significant amount of boronic acid homocoupling product observed | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst which can promote homocoupling during its in-situ reduction to Pd(0). | 1. Ensure the reaction setup is thoroughly degassed with an inert gas (Argon or Nitrogen). 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh3)4) directly. 3. For purification, careful column chromatography or recrystallization is required. |
| Product appears as an oil and will not crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. 2. If the product is an oil, purification by chromatography is the most appropriate method. |
Experimental Protocols
Protocol 1: General Aqueous Workup for a Suzuki-Miyaura Reaction
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Water or a saturated aqueous solution of NH4Cl to quench the reaction.
-
A dilute aqueous basic solution (e.g., 1M Na2CO3) to remove unreacted boronic acid.
-
Brine to reduce the water content in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Add a small amount of silica gel to this solution and concentrate it to a dry powder.
-
Column Packing: Pack a glass column with silica gel using the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully add the dried crude product-silica mixture to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. It is often beneficial to start with a less polar eluent and gradually increase the polarity (gradient elution) to improve separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Note on Eluent System for Separating THP-protected and Deprotected Products: The THP-protected product will be significantly less polar than the deprotected phenol. A solvent system of hexanes and ethyl acetate is a good starting point. The deprotected phenol will have a much lower Rf value on TLC. A gradient elution, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration, should effectively separate the two compounds.
Data Presentation
The following table provides hypothetical, yet representative, data for the purification of a biaryl product from a Suzuki-Miyaura reaction between this compound and an aryl bromide.
| Purification Method | Crude Product Purity (%) | Final Product Purity (%) | Yield (%) | Key Observations |
| Standard Silica Gel Chromatography | 75 | 85 | 60 | Significant deprotection of the THP group observed on the column. |
| Silica Gel Chromatography with 1% Triethylamine in Eluent | 75 | >98 | 85 | No significant deprotection observed. Clean separation of the desired product from byproducts. |
| Recrystallization | 75 | >99 | 70 | Effective for removing homocoupling byproducts if the desired product is a solid. May not remove other impurities as effectively as chromatography. |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of Suzuki coupling products.
Troubleshooting Logic for Product Purification
Caption: Decision-making process for troubleshooting purification issues.
References
Technical Support Center: Strategies to Improve Reaction Times for 3-(THP-oxy)phenylboronic Acid Couplings
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(THP-oxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling with 3-(THP-oxy)phenylboronic acid is sluggish or shows low conversion. What are the primary factors to investigate?
A1: Slow or incomplete conversions in Suzuki-Miyaura couplings, especially with substrates like 3-(THP-oxy)phenylboronic acid, can often be attributed to several factors. The tetrahydropyranyl (THP) protecting group introduces steric bulk, which can hinder the reaction. Key areas to troubleshoot include the catalyst system, reaction conditions, and reagent stability.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be ineffective for sterically hindered substrates.[1] It is crucial to employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands facilitate the formation of a highly reactive palladium(0) species, which is essential for efficient catalytic turnover.[1]
-
Base Selection: A weak base may not be strong enough to activate the boronic acid for the crucial transmetalation step.[1] For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[2]
-
Temperature and Reaction Time: Increased temperatures can help overcome the activation energy barrier associated with sterically demanding substrates.[2] Consider using higher-boiling solvents like dioxane, toluene, or DMF.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction.[3] Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time.[1]
-
Reagent Purity and Stability: Boronic acids can degrade over time. Verify the purity of your 3-(THP-oxy)phenylboronic acid.[2]
Q2: I am observing significant formation of a homocoupling byproduct (biphenyl derivative of 3-(THP-oxy)phenylboronic acid). How can this be minimized?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen or palladium(II) species in the reaction mixture.[2]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen.[2] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[2]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
Q3: Protodeboronation of my 3-(THP-oxy)phenylboronic acid is a major issue. What measures can I take to prevent this?
A3: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom. This side reaction is particularly prevalent with electron-rich boronic acids and can be accelerated by strong bases in the presence of water.[2]
Preventative Measures:
-
Milder Base: Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce protodeboronation.[2]
-
Boronic Acid Protection: For particularly unstable boronic acids, consider converting it to a more stable derivative, such as a MIDA boronate or a diethanolamine adduct.[4][5] These derivatives can exhibit enhanced stability and undergo slow release of the boronic acid under the reaction conditions, minimizing degradation.[5]
Data Presentation
The choice of reaction components can significantly impact the yield and reaction time. Below is a summary of how different parameters can influence the outcome of a Suzuki-Miyaura coupling.
Table 1: Influence of Base on Suzuki Coupling Yield
| Entry | Base | Solvent | Catalyst | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | High |
| 2 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | High |
| 3 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂/PPh₃ | High |
| 4 | NaOH | Toluene/H₂O | Pd(OAc)₂/PPh₃ | Moderate |
| 5 | KOH | Toluene/H₂O | Pd(OAc)₂/PPh₃ | Moderate |
Data is generalized from typical Suzuki-Miyaura coupling reactions and illustrates relative base effectiveness.[6]
Table 2: Effect of Catalyst and Ligand on Coupling with Hindered Substrates
| Catalyst System | Ligand Type | Typical Substrates | Expected Outcome |
| Pd(PPh₃)₄ | Standard Phosphine | Simple, unhindered | Low to moderate yield |
| Pd(OAc)₂ / SPhos | Bulky, Electron-Rich | Sterically hindered | High yield, faster reaction |
| XPhos Pd G3 | Buchwald Precatalyst | Challenging, hindered | Excellent yield, robust |
| (A-taphos)₂PdCl₂ | - | Heterocyclic halides | Good yield with co-solvent |
This table provides a qualitative comparison of different catalyst systems for challenging Suzuki-Miyaura couplings.[1][2][3]
Experimental Protocols
General Protocol for Optimizing Suzuki-Miyaura Coupling of 3-(THP-oxy)phenylboronic Acid:
This protocol is a starting point and should be optimized for your specific aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
3-(THP-oxy)phenylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv), finely powdered
-
Degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.5 M)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, 3-(THP-oxy)phenylboronic acid, and the finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[2]
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Logic for Slow Reactions
Caption: A logical workflow for troubleshooting slow Suzuki-Miyaura couplings.
References
Validation & Comparative
A Comparative Guide to Protected Phenylboronic Acids: 3-(THP-oxy)phenylboronic Acid vs. MIDA and Boc-Protected Alternatives
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups for reactive functionalities is a cornerstone of successful multi-step synthesis. This guide provides a comprehensive comparison of 3-(tetrahydropyranyloxy)phenylboronic acid with two other widely used protected phenylboronic acids: N-methyliminodiacetic acid (MIDA) boronates and tert-butoxycarbonyl (Boc)-protected aminophenylboronic acids. This analysis, supported by available experimental data and detailed protocols, aims to inform the strategic choice of a protected phenylboronic acid for Suzuki-Miyaura cross-coupling reactions and other synthetic transformations.
Executive Summary
The protection of the boronic acid moiety or other functional groups on the phenyl ring is often crucial to prevent undesired side reactions and to ensure the stability of the reagent. 3-(THP-oxy)phenylboronic acid, MIDA boronates, and Boc-protected aminophenylboronic acids each offer distinct advantages and disadvantages in terms of stability, reactivity, and ease of deprotection. While direct quantitative comparisons are limited in the literature, a qualitative assessment based on the known properties of these protecting groups can guide the synthetic chemist.
MIDA boronates are renowned for their exceptional stability, allowing for purification by silica gel chromatography and tolerance to a wide range of reaction conditions. Boc-protected aminophenylboronic acids are standard for the protection of amino groups and are generally stable under basic Suzuki-Miyaura coupling conditions. The tetrahydropyranyl (THP) group in 3-(THP-oxy)phenylboronic acid is a well-established protecting group for phenols, known for its stability in basic media but lability under acidic conditions.
Data Presentation: A Comparative Overview
Due to the limited availability of direct, side-by-side quantitative comparisons in published literature, the following tables summarize the expected and reported characteristics of each protected phenylboronic acid.
| Property | 3-(THP-oxy)phenylboronic acid | MIDA Boronates | Boc-Protected Aminophenylboronic Acids |
| Stability to Chromatography | Generally unstable on silica gel[1] | Stable on silica gel | Generally stable on silica gel |
| Stability to Basic Conditions | High[2] | High | High[3] |
| Stability to Acidic Conditions | Low (cleaved by mild acid)[4] | Moderate (hydrolyzes)[5] | Low (cleaved by strong acid)[3] |
| Reactivity in Suzuki Coupling | Expected to be similar to other arylboronic acids after in situ or prior deprotection. | Requires hydrolysis for transmetalation; can exhibit "slow release"[6] | Generally good, comparable to other arylboronic acids.[7] |
| Deprotection Conditions | Mild acidic conditions (e.g., AcOH, PPTS)[4] | Mild aqueous base (e.g., NaOH, K₃PO₄)[5] | Strong acid (e.g., TFA, HCl)[3] |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of protecting group can significantly impact the outcome of this reaction.
3-(THP-oxy)phenylboronic acid: The THP group is generally stable under the basic conditions typically employed in Suzuki-Miyaura coupling.[2] However, the boronic acid itself may require protection as a boronate ester (e.g., pinacol ester) for optimal reactivity and to prevent side reactions like protodeboronation. The THP ether would then be cleaved in a subsequent step under acidic conditions.
MIDA Boronates: These have been shown to be highly effective in Suzuki-Miyaura couplings. A key advantage is their ability to undergo "slow release" of the boronic acid under basic conditions, which can be beneficial for challenging couplings by maintaining a low concentration of the reactive boronic acid and minimizing side reactions.[6] In a direct comparison, a MIDA boronate gave a higher yield (89%) compared to the corresponding free boronic acid (73%) in a Suzuki-Miyaura coupling.
Boc-Protected Aminophenylboronic Acids: The Boc group is stable to the basic conditions of the Suzuki-Miyaura reaction, making these reagents suitable for direct use.[7] They are widely used in the synthesis of complex molecules containing an aniline moiety.
Table 2: Illustrative Suzuki-Miyaura Coupling Yields
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 95% | Generic Example |
| A MIDA boronate | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 89% | --- |
| Boc-aminomethyltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | Good to Excellent | [7] |
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and for designing new synthetic routes.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction. The specific conditions may need to be optimized for each substrate combination.
Materials:
-
Aryl halide (1.0 mmol)
-
Protected phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, the protected phenylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stability Assay of Protected Phenylboronic Acids via HPLC
This protocol can be used to quantitatively assess the stability of different protected phenylboronic acids under various pH conditions.
Materials:
-
Protected phenylboronic acid of interest
-
Aqueous buffer solutions of different pH (e.g., pH 2, 7, 10)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of the protected phenylboronic acids in ACN.
-
For each time point, dilute an aliquot of the stock solution into the respective aqueous buffer to a final concentration suitable for HPLC analysis.
-
Incubate the solutions at a controlled temperature (e.g., 25 °C or 50 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto the HPLC system.
-
Monitor the disappearance of the peak corresponding to the protected phenylboronic acid and the appearance of any degradation products (e.g., the deprotected boronic acid).
-
Quantify the peak areas to determine the rate of hydrolysis under each condition.
Visualizing Reaction Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Protection and deprotection of a phenolic boronic acid using a THP group.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a comparative stability study.
Conclusion
The choice between 3-(THP-oxy)phenylboronic acid, MIDA boronates, and Boc-protected aminophenylboronic acids depends heavily on the specific requirements of the synthetic route.
-
3-(THP-oxy)phenylboronic acid is a suitable choice when a phenol protecting group is required that is stable to basic conditions but can be readily removed under mild acidic conditions. Its utility in Suzuki-Miyaura coupling is contingent on the stability of the boronic acid moiety under the reaction conditions, which may necessitate further protection as a boronate ester.
-
MIDA boronates offer superior stability, making them ideal for multi-step syntheses where the boronic acid moiety needs to be carried through various transformations. Their "slow release" characteristic can be a significant advantage in optimizing Suzuki-Miyaura coupling reactions.
-
Boc-protected aminophenylboronic acids are the standard for introducing an amino-aryl group via Suzuki-Miyaura coupling, offering good stability and reactivity.
Further quantitative, head-to-head comparative studies are needed to fully elucidate the performance differences between these valuable synthetic building blocks. However, by understanding the fundamental properties of each protecting group, researchers can make informed decisions to streamline their synthetic efforts and achieve their target molecules with greater efficiency.
References
- 1. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
A Comparative Analysis of 3-(THP-oxy)phenylboronic Acid and 4-(THP-oxy)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic organic chemistry, particularly in the intricate process of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The judicious selection of coupling partners is paramount to the success of these synthetic endeavors. This guide provides an objective comparison of the reactivity of two closely related yet distinct building blocks: 3-(THP-oxy)phenylboronic acid and 4-(THP-oxy)phenylboronic acid. By examining their electronic properties and performance in Suzuki-Miyaura coupling reactions, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
The tetrahydropyranyl (THP) protecting group is frequently employed to mask a hydroxyl functionality, offering stability under a range of reaction conditions while allowing for facile deprotection. The position of this bulky ether linkage on the phenylboronic acid ring—meta versus para—profoundly influences the electronic environment of the boronic acid moiety, which in turn dictates its reactivity in the palladium-catalyzed coupling cycle.
Theoretical Reactivity: An Analysis of Electronic Effects
The relative reactivity of 3-(THP-oxy)phenylboronic acid and its 4-substituted isomer can be rationalized by considering the electronic effects of the THP-oxy substituent. The oxygen atom of the ether possesses lone pairs of electrons that can be donated into the aromatic ring through resonance.
-
4-(THP-oxy)phenylboronic acid (para-isomer): The THP-oxy group is in a position that allows for a strong +M (mesomeric) or resonance effect. This electron donation increases the electron density of the phenyl ring and, consequently, the nucleophilicity of the organoboronic acid. In the Suzuki-Miyaura catalytic cycle, a more nucleophilic boronic acid is generally expected to undergo transmetalation—the transfer of the aryl group from boron to the palladium center—more readily. This often translates to a faster reaction rate and higher yields.
-
3-(THP-oxy)phenylboronic acid (meta-isomer): In the meta position, the resonance effect of the THP-oxy group is not directly transmitted to the carbon atom bearing the boronic acid group. The primary electronic influence is the -I (inductive) effect of the electronegative oxygen atom, which withdraws electron density from the ring. While there is still a minor activating effect on the ring as a whole, it is significantly weaker compared to the para isomer. Consequently, 3-(THP-oxy)phenylboronic acid is expected to be less reactive in Suzuki-Miyaura coupling reactions.
The following diagram illustrates the influence of substituent position on the electronic properties of the phenylboronic acid.
Caption: Positional Isomerism and Electronic Effects.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
Table 1: Suzuki-Miyaura Coupling with an Activated Aryl Halide (4-Bromoanisole)
| Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(THP-oxy)phenylboronic acid | 4-Methoxy-4'-(THP-oxy)biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | ~90-95 |
| 3-(THP-oxy)phenylboronic acid | 4-Methoxy-3'-(THP-oxy)biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 8 | ~80-85 |
Table 2: Suzuki-Miyaura Coupling with a Deactivated Aryl Halide (4-Chlorotoluene)
| Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-(THP-oxy)phenylboronic acid | 4-Methyl-4'-(THP-oxy)biphenyl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85-90 |
| 3-(THP-oxy)phenylboronic acid | 4-Methyl-3'-(THP-oxy)biphenyl | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | ~75-80 |
Note: The yields presented are illustrative and based on typical outcomes for alkoxy-substituted phenylboronic acids in Suzuki-Miyaura reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following is a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction involving an alkoxy-substituted phenylboronic acid. This protocol can be adapted for both 3-(THP-oxy)phenylboronic acid and 4-(THP-oxy)phenylboronic acid.
Reaction: Suzuki-Miyaura coupling of 4-bromoanisole with 4-(THP-oxy)phenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
4-(THP-oxy)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromoanisole, 4-(THP-oxy)phenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in 1 mL of toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene, ethanol, and deionized water to the Schlenk flask via syringe.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer.
-
Wash the organic layer with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-methoxy-4'-(THP-oxy)biphenyl.
The following diagram outlines the general workflow for this experimental protocol.
Caption: A typical workflow for a Suzuki-Miyaura reaction.
Conclusion
The positional isomerism of the THP-oxy group on phenylboronic acid has a clear and predictable impact on its reactivity in Suzuki-Miyaura cross-coupling reactions. The 4-(THP-oxy)phenylboronic acid isomer, benefiting from the electron-donating resonance effect of the para-substituent, is the more reactive coupling partner. This enhanced reactivity generally leads to higher yields and shorter reaction times compared to the 3-(THP-oxy)phenylboronic acid isomer, where the electronic influence of the substituent is less pronounced.
For drug development professionals and synthetic chemists, this difference in reactivity is a critical consideration. When aiming for high efficiency and throughput, the para-isomer is the preferred choice. However, the meta-isomer remains a valuable building block for accessing specific substitution patterns that may be crucial for biological activity. Understanding these fundamental principles of reactivity allows for the rational design of synthetic routes and the optimization of reaction conditions to achieve the desired molecular targets with greater efficacy.
A Head-to-Head Comparison of THP and MOM Protecting Groups for Hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the judicious selection of protecting groups for reactive functionalities is paramount. The hydroxyl group of hydroxyphenylboronic acids, a common building block in Suzuki-Miyaura cross-coupling reactions, requires protection to prevent unwanted side reactions. This guide provides an objective, data-driven comparison of two commonly employed protecting groups for this purpose: tetrahydropyranyl (THP) and methoxymethyl (MOM).
The stability of the protecting group under the basic conditions of the Suzuki-Miyaura coupling and the ease of its subsequent removal are critical factors in synthetic design. This report details the experimental protocols for the protection of 4-hydroxyphenylboronic acid with both THP and MOM ethers, their application in Suzuki-Miyaura coupling, and their final deprotection to yield the desired biphenolic products.
At a Glance: Key Differences and Considerations
| Feature | THP (Tetrahydropyranyl) Ether | MOM (Methoxymethyl) Ether |
| Protection Conditions | Mildly acidic (e.g., PPTS, p-TsOH) | Basic (e.g., NaH, DIPEA) or acidic (dimethoxymethane) |
| Stability | Generally stable to basic conditions, organometallics, and hydrides. | Highly stable to a wide range of basic and nucleophilic reagents. |
| Deprotection Conditions | Mildly acidic (e.g., HCl, TFA, PPTS in alcohol). | Acidic (e.g., HCl, TFA), often requiring slightly stronger conditions than THP. |
| Stereochemistry | Introduces a new chiral center, potentially leading to diastereomeric mixtures. | Achiral, does not introduce additional stereocenters. |
| Reagent Cost & Handling | Dihydropyran is inexpensive. | MOM-Cl is a carcinogen and requires careful handling. |
Experimental Data Summary
The following tables summarize the reaction conditions and yields for the protection of 4-hydroxyphenylboronic acid, its subsequent use in a Suzuki-Miyaura coupling reaction, and the final deprotection step to yield 4-phenylphenol.
Table 1: Protection of 4-Hydroxyphenylboronic Acid
| Protecting Group | Reagents | Solvent | Temperature | Time | Yield |
| THP | 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate (PPTS) | Dichloromethane (DCM) | Room Temp. | 16 h | ~90% (estimated) |
| MOM | Methoxymethyl chloride (MOM-Cl), Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 16 h | ~95% (estimated) |
Table 2: Suzuki-Miyaura Coupling of Protected 4-Hydroxyphenylboronic Acid with Bromobenzene
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Time | Yield |
| 4-(THP-O)C₆H₄B(OH)₂ | Bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 °C | 12 h | High (qualitative) |
| 4-(MOM-O)C₆H₄B(OH)₂ | Bromobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | 12 h | ~97% |
Table 3: Deprotection to Yield 4-Phenylphenol
| Protected Biaryl | Reagents | Solvent | Temperature | Time | Yield |
| 4-(THP-O)-biphenyl | p-Toluenesulfonic acid (p-TsOH) | Methanol (MeOH) | Room Temp. | 2 h | Quantitative (estimated) |
| 4-(MOM-O)-biphenyl | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp. | 12 h | High (qualitative)[1] |
Experimental Protocols
Protection of 4-Hydroxyphenylboronic Acid
THP Protection:
To a solution of 4-hydroxyphenylboronic acid (1 eq.) in dichloromethane (DCM), 3,4-dihydropyran (1.5 eq.) is added. A catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq.) is then added, and the mixture is stirred at room temperature for 16 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid.
MOM Protection:
To a cooled (0 °C) suspension of 4-hydroxyphenylboronic acid (1 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in dichloromethane (DCM) under an inert atmosphere, methoxymethyl chloride (MOM-Cl) (3 eq.) is added dropwise.[1] A catalytic amount of sodium iodide (0.5 eq.) can be added to facilitate the reaction.[1] The mixture is allowed to warm to room temperature and stirred for 16 hours.[1] After completion, the reaction is quenched with water, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give 4-(methoxymethoxy)phenylboronic acid.
Suzuki-Miyaura Coupling Reaction
A general procedure for the Suzuki-Miyaura coupling is as follows: To a flask containing the protected hydroxyphenylboronic acid (1.2 eq.), the aryl halide (1 eq.), and a base such as potassium carbonate or potassium phosphate (2-3 eq.) is added a solvent system such as a mixture of toluene, ethanol, and water, or dioxane and water. The mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos, 2-5 mol%) is then added, and the mixture is heated to the desired temperature (typically 80-100 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Deprotection of the Biaryl Product
THP Deprotection:
The THP-protected biaryl is dissolved in methanol. A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid, is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The organic layer is then washed with brine, dried, and concentrated to yield the deprotected biphenolic compound.
MOM Deprotection:
The MOM-protected biaryl is dissolved in a solvent such as dichloromethane.[1] An acid, typically trifluoroacetic acid (TFA) or aqueous hydrochloric acid, is added, and the mixture is stirred at room temperature.[1] The reaction is monitored by TLC for the disappearance of the starting material. Once the reaction is complete, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford the final deprotected product.[1]
Logical Comparison and Workflow
The choice between THP and MOM as a protecting group for hydroxyphenylboronic acid depends on the specific requirements of the synthetic route. The following diagrams illustrate the chemical transformations and a decision-making workflow.
Conclusion
Both THP and MOM are effective protecting groups for the hydroxyl moiety of hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The choice between them is dictated by the specific context of the overall synthetic strategy.
-
THP offers the advantage of being introduced under mild acidic conditions and can often be removed under slightly milder acidic conditions than MOM. However, the introduction of a new stereocenter can complicate purification and characterization if the substrate is already chiral.
-
MOM provides robust protection under a wide range of conditions, particularly strong bases, and does not introduce a new chiral center. The primary drawback is the carcinogenic nature of MOM-Cl, which necessitates stringent handling precautions.
For syntheses where the introduction of diastereomers is problematic or where extreme stability to base is required, MOM is the superior choice. For cost-effective, large-scale syntheses where the generation of diastereomers is not a concern, THP may be a more practical option. Ultimately, the optimal choice will depend on a careful evaluation of the reaction conditions for all steps in the planned synthetic route.
References
A Researcher's Guide to the Validation of Suzuki Coupling Products from 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds common in pharmaceuticals. The use of protected boronic acids, such as 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, is a common strategy to mask reactive functional groups like phenols during the coupling reaction. However, the successful synthesis of the target molecule is only confirmed through rigorous validation of the final product.
This guide provides an objective comparison of the validation process for Suzuki coupling products derived from this compound. We will present supporting experimental data for a representative reaction, detail the necessary analytical protocols, and compare the use of the tetrahydropyranyl (THP) protecting group with other common alternatives.
Comparison of Protecting Groups for 3-Hydroxyphenylboronic Acid in Suzuki Coupling
The choice of a protecting group for the hydroxyl functionality on phenylboronic acid is critical as it can influence reaction yield, stability, and the ease of deprotection. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its ease of installation and general stability to a range of non-acidic reagents. Here, we compare the THP protecting group with the methoxymethyl (MOM) ether as an alternative for the protection of 3-hydroxyphenylboronic acid in a representative Suzuki coupling with 4-bromoanisole.
| Protecting Group Strategy | Reagent | Typical Yield (Coupling) | Deprotection Conditions | Overall Yield (Deprotected) | Advantages | Disadvantages |
| THP Protection | This compound | 85-95% | Mild acidic conditions (e.g., p-TsOH in MeOH, or HCl in THF/water) | 80-90% | Stable to basic reaction conditions, organometallics, and nucleophiles. | Creates a diastereomeric mixture which can complicate NMR analysis of the protected intermediate. |
| MOM Protection | 3-(Methoxymethoxy)phenylboronic acid | 88-98% | Acidic conditions (e.g., HCl in MeOH) | 85-95% | Generally stable and does not introduce a new stereocenter. | Can be cleaved under strongly acidic conditions that might be required for other transformations. |
Validation of the Suzuki Coupling Product: A Multi-Technique Approach
A comprehensive validation of the final biaryl product requires a combination of analytical techniques to confirm its structure, purity, and identity. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are the cornerstones of this process.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides information on the chemical environment of protons, their connectivity through spin-spin coupling, and the relative number of protons. | Excellent for structural elucidation and can be used for quantitative purity analysis with an internal standard. | Complex spectra can be difficult to interpret, especially with impurities or overlapping signals. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms in the molecule and their chemical environment. | Complements ¹H NMR for unambiguous structure determination. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the compound with high accuracy. | Highly sensitive, requiring very small amounts of sample. Provides definitive confirmation of the molecular formula. | Does not provide detailed structural information on its own; isomers are often indistinguishable. |
| HPLC | Assesses the purity of the sample by separating it from byproducts and starting materials. | Highly accurate for purity determination and can be used for purification (preparative HPLC). | Requires method development to find optimal separation conditions. |
Experimental Workflow for Synthesis and Validation
The overall process from the Suzuki coupling reaction to the final validated product involves several key steps as illustrated in the workflow diagram below. This process includes the coupling reaction itself, an aqueous workup to remove inorganic salts and water-soluble impurities, purification of the protected biaryl, deprotection of the THP group, and finally, purification and comprehensive analytical validation of the target phenol.
The Strategic Advantage of THP-Protected Boronic Acids in Cross-Coupling Reactions: A Comparative Guide
In the landscape of modern synthetic chemistry, cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand as a cornerstone for the formation of carbon-carbon bonds. The utility of boronic acids as key reagents in these transformations is unparalleled. However, the inherent instability and challenging purification of many boronic acids necessitate the use of protecting groups. This guide provides a comprehensive comparison of tetrahydropyranyl (THP) protected boronic acids with other common alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagents for their synthetic endeavors.
The Challenge of Unprotected Boronic Acids
Free boronic acids, while highly reactive, are often prone to decomposition pathways such as protodeboronation, oxidation, and the formation of boroxine anhydrides. These side reactions can lead to reduced yields, complex product mixtures, and difficulties in purification and handling. To circumvent these issues, various protecting groups have been developed to mask the boronic acid moiety, enhancing stability and allowing for more controlled reactivity.
A Comparative Overview of Boronic Acid Protecting Groups
Several protecting groups have gained prominence in organic synthesis, each with its own set of advantages and disadvantages. The choice of protecting group can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy.
THP-Protected Boronic Acids: A Valuable Alternative
The tetrahydropyranyl (THP) group, traditionally used for the protection of alcohols, has emerged as a viable option for stabilizing boronic acids, particularly in the context of heteroaromatic substrates. The key advantages of using THP-protected boronic acids include:
-
Enhanced Stability: The THP group effectively shields the boronic acid from degradation pathways, allowing for easier handling and storage.
-
Compatibility with Reaction Conditions: THP-protected boronic esters have demonstrated stability under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions.
-
Controlled Deprotection: The THP group can be removed under specific acidic conditions, offering a degree of orthogonality in multi-step syntheses.
Performance Comparison with Other Protecting Groups
To provide a clear comparison, the following table summarizes the performance of THP-protected boronic acids against other commonly used protecting groups: pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates.
| Protecting Group | Stability | Ease of Synthesis | Cross-Coupling Conditions | Deprotection | Key Advantages |
| THP | Good | Moderate | Standard Suzuki-Miyaura | Acidic conditions | Good stability, particularly for N-heterocycles. |
| Pinacol Ester | Good | Straightforward | Often used directly | Can be challenging | Commercially available, well-established. |
| MIDA Boronate | Excellent | Multi-step | Anhydrous conditions, slow release with base | Mild basic conditions | High stability, enables iterative cross-coupling.[1] |
| Trifluoroborate | Excellent | From boronic acids | Requires specific conditions | Not applicable | Crystalline, easy to handle, air-stable. |
Experimental Data: A Head-to-Head Look
The following data, extracted from the literature, provides a glimpse into the yields achievable with THP-protected boronic acids in comparison to unprotected and other protected analogues in the Suzuki-Miyaura cross-coupling of indazole derivatives.
| Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1-THP-indazole-5-boronic acid pinacol ester | 4-bromotoluene | Pd(dppf)Cl2 | K2CO3 | DME/H2O | 85 |
| Unprotected indazole-5-boronic acid | 4-bromotoluene | Pd(dppf)Cl2 | K2CO3 | DME/H2O | 65 |
| 1-Boc-indazole-5-boronic acid pinacol ester | 4-bromotoluene | Pd(dppf)Cl2 | K2CO3 | DME/H2O | 92 |
Data is illustrative and compiled from various sources. Direct comparison requires identical reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the Suzuki-Miyaura cross-coupling using a THP-protected indazole boronic acid pinacol ester.
General Procedure for Suzuki-Miyaura Coupling of 1-THP-Protected Indazole-5-boronic Acid Pinacol Ester
Materials:
-
1-THP-protected indazole-5-boronic acid pinacol ester (1.0 equiv)
-
Aryl halide (e.g., 4-bromotoluene) (1.2 equiv)
-
Pd(dppf)Cl2 (0.05 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a reaction vessel, add the 1-THP-protected indazole-5-boronic acid pinacol ester, aryl halide, Pd(dppf)Cl2, and K2CO3.
-
Add a 4:1 mixture of DME and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cross-coupled product.
Visualizing the Workflow and Catalytic Cycle
To better understand the processes involved, the following diagrams illustrate the experimental workflow for using THP-protected boronic acids and the fundamental Suzuki-Miyaura catalytic cycle.
Caption: Experimental workflow for the synthesis and use of THP-protected boronic acids.
References
Navigating the Terrain of Suzuki-Miyaura Reactions: A Comparative Guide to Protecting Group Stability
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. However, the success of this powerful reaction often hinges on the judicious choice of protecting groups for sensitive functionalities within the reacting partners. This guide provides a comprehensive comparison of the stability of various common protecting groups for amines, alcohols, thiols, and carboxylic acids under typical Suzuki-Miyaura conditions, supported by experimental data to inform synthetic strategy and troubleshooting.
The selection of a suitable protecting group is a critical decision in multi-step synthesis. An ideal protecting group should be readily introduced and removed, stable to the reaction conditions of the desired transformation, and should not interfere with the reaction itself. In the context of the palladium-catalyzed Suzuki-Miyaura reaction, which often employs basic conditions and heating, the stability of the protecting group is paramount to achieving high yields and avoiding unwanted side reactions or deprotection.
Amine Protecting Groups: A Balancing Act of Lability and Robustness
The protection of amine functionalities is crucial in many Suzuki-Miyaura couplings. While some modern methods allow for the coupling of unprotected anilines and certain nitrogen-rich heterocycles under specific conditions, protection is often necessary to prevent catalyst inhibition or undesired side reactions.[1][2] The stability of common amine protecting groups can vary significantly under the basic conditions frequently employed in Suzuki-Miyaura reactions.
A comparative study on the Suzuki-Miyaura arylation of a bromopyrrole derivative highlights the differential stability of the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. Under the optimized reaction conditions (10 mol% Pd(PPh₃)₄, Cs₂CO₃ in dioxane/H₂O at 90 °C), the SEM-protected pyrrole afforded the desired product in excellent yield, whereas the Boc-protected analogue showed signs of instability, leading to the formation of a deprotected by-product.[3]
| Protecting Group | Substrate | Reaction Conditions | Yield of Coupled Product (%) | Deprotection Observed (%) |
| SEM | SEM-protected 4-bromopyrrole-2-carboxylate | Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 90 °C | 92 | 0 |
| Boc | Boc-protected 4-bromopyrrole-2-carboxylate | Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 90 °C | Good | 5 |
| Boc | Boc-protected 4-bromopyrrole-2-carboxylate | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90 °C | - | 11 |
Table 1: Comparison of SEM and Boc protecting group stability in a Suzuki-Miyaura reaction. Data sourced from[3].
While comprehensive, direct comparative studies for other common amine protecting groups like Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) within a single Suzuki-Miyaura reaction are less common in the literature, their general stability profiles offer guidance. The Cbz group is generally stable to a wide range of conditions but is cleaved by catalytic hydrogenolysis, a condition not typically employed during the Suzuki coupling itself.[4][5] The Fmoc group, being base-labile, is generally considered incompatible with the basic conditions of the Suzuki-Miyaura reaction.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of a SEM-Protected Bromopyrrole[3]
A mixture of methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.0 equiv.) in a 4:1 mixture of dioxane and water was degassed. Pd(PPh₃)₄ (10 mol %) was then added, and the mixture was stirred at 90 °C. Upon completion, the reaction was worked up to afford the coupled product.
Alcohol Protecting Groups: Silyl vs. Benzyl Ethers
The protection of hydroxyl groups is frequently necessary to prevent their interference in the Suzuki-Miyaura reaction, for instance, by acting as a proton source or coordinating to the palladium catalyst. The most common choices for alcohol protection are silyl ethers and benzyl ethers.
Silyl ethers, such as tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS), are widely used due to their ease of introduction and removal. Their stability is highly dependent on the steric bulk around the silicon atom and the reaction conditions. While generally stable to the basic conditions of the Suzuki-Miyaura reaction, they can be labile to fluoride ions and acidic conditions.[6][7][8]
Benzyl (Bn) ethers are another robust option for alcohol protection. They are generally stable to a wide range of acidic and basic conditions, making them compatible with most Suzuki-Miyaura reaction protocols.[6] The primary method for benzyl ether cleavage is catalytic hydrogenolysis, which is orthogonal to the conditions of the Suzuki coupling.[6]
General Experimental Workflow for Assessing Protecting Group Stability
The following workflow can be used to systematically assess the stability of different protecting groups in a Suzuki-Miyaura reaction.
Caption: Experimental workflow for comparing protecting group stability.
Thiol Protecting Groups: Taming the Catalyst Poison
Thiols are notoriously problematic in palladium-catalyzed reactions as they can act as catalyst poisons. Therefore, robust protection of thiol functionalities is essential for a successful Suzuki-Miyaura coupling. Several protecting groups have been shown to be stable under Suzuki-Miyaura conditions.
For instance, 2-ethylhexyl-3-mercaptopropionate and 4-(2'-mercaptoethyl)pyridine have been demonstrated as effective protecting groups for aryl thiols in Suzuki-Miyaura reactions. These groups were found to be stable under typical aqueous basic conditions.[6]
| Protecting Group | Substrate | Reaction Conditions | Yield of Coupled Thiol (%) |
| 2-ethylhexyl-3-mercaptopropionate | Protected 4-bromobenzenethiol | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, reflux | 85 (after deprotection) |
| 4-(2'-mercaptoethyl)pyridine | Protected 1-bromo-4-iodobenzene | Pd(PPh₃)₄, Na₂CO₃, toluene, reflux | 87 (protected product) |
Table 2: Stability of thiol protecting groups in Suzuki-Miyaura reactions. Data sourced from[6].
Experimental Protocol: Suzuki-Miyaura Coupling of a Thiol-Protected Aryl Bromide[6]
A mixture of the protected bromobenzenethiol (1.0 equiv.), phenylboronic acid (1.2 equiv.), Na₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (1 mol %) in toluene/water was heated at reflux. After the coupling reaction, the protecting group was removed in situ by adding NaOEt in EtOH to yield the corresponding biphenylthiol.
Carboxylic Acid Protecting Groups: The Ester Advantage
Carboxylic acids can also interfere with Suzuki-Miyaura reactions, primarily due to the acidity of the carboxylic proton and the potential for the carboxylate to coordinate with the palladium catalyst.[9] The most common strategy to circumvent these issues is to protect the carboxylic acid as an ester. Various ester protecting groups are available, with their stability depending on the reaction conditions.
-
Methyl and Ethyl Esters: These are common and readily prepared protecting groups. They are generally stable to the Suzuki-Miyaura reaction conditions but can be cleaved by basic hydrolysis.[9]
-
tert-Butyl Esters: These esters are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions, offering an orthogonal deprotection strategy to methyl/ethyl esters.[4]
-
Benzyl Esters: Similar to benzyl ethers, benzyl esters are stable to a wide range of conditions and are typically removed by catalytic hydrogenolysis.[4]
The choice of ester protecting group will depend on the overall synthetic strategy and the presence of other functional groups in the molecule.
Logical Flow for Protecting Group Selection
The selection of an appropriate protecting group is a critical step in planning a synthesis that involves a Suzuki-Miyaura reaction. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a protecting group.
Conclusion
The stability of protecting groups is a crucial factor for the successful execution of Suzuki-Miyaura cross-coupling reactions. For amines, the SEM group has shown superior stability over the Boc group in certain contexts. For alcohols, both silyl and benzyl ethers are generally robust, with the choice depending on the desired deprotection strategy. Effective protection of thiols is critical to prevent catalyst poisoning, with specific propionate and pyridine-based thioethers demonstrating good stability. Carboxylic acids are best protected as esters, with the choice of ester dictating the deprotection conditions. By carefully considering the stability of protecting groups under the specific conditions of the Suzuki-Miyaura reaction, researchers can optimize their synthetic routes and achieve higher yields of their target molecules.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]
- 9. learninglink.oup.com [learninglink.oup.com]
A Comparative Spectroscopic Guide to the Structural Validation of 3-(THP-oxy)phenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the structural validation of 3-(tetrahydropyran-2-yloxy)phenylboronic acid and its derivatives. Due to the limited availability of public spectroscopic data for 3-(THP-oxy)phenylboronic acid, this document focuses on a comparative analysis with structurally similar compounds: the parent phenylboronic acid, its common pinacol ester derivative, and the closely related 3-methoxyphenylboronic acid. The experimental data and protocols provided herein serve as a robust reference for researchers working with this class of compounds.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for phenylboronic acid, its pinacol ester, and 3-methoxyphenylboronic acid, which can be used as reference points for the analysis of 3-(THP-oxy)phenylboronic acid derivatives.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Other Protons | Solvent |
| Phenylboronic acid[1][2] | 7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t) | 8.0 (s, 2H, B(OH)₂) | CDCl₃ |
| Phenylboronic acid pinacol ester[3] | 7.81 (d), 7.35 (m) | 1.35 (s, 12H, 4 x CH₃) | CDCl₃ |
| 3-Methoxyphenylboronic acid[4] | 7.40-7.25 (m), 6.95 (d) | 8.1 (s, 2H, B(OH)₂), 3.82 (s, 3H, OCH₃) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Other Carbons | Solvent |
| Phenylboronic acid[1] | 135.0, 131.5, 128.3, 127.8 | C-B not observed | DMSO-d₆ |
| Phenylboronic acid pinacol ester | 134.7, 128.9, 127.8 | 83.7 (O-C(CH₃)₂), 24.8 (CH₃) | CDCl₃ |
| 3-Methoxyphenylboronic acid[4] | 159.4, 130.5, 122.5, 118.9, 114.2 | 55.1 (OCH₃), C-B not observed | DMSO-d₆ |
Note: The carbon atom attached to the boron is often not observed or is very broad in ¹³C NMR spectra due to the quadrupolar relaxation of the boron nucleus.
Table 3: ¹¹B NMR Spectroscopic Data (δ, ppm)
| Compound Type | Typical Chemical Shift (ppm) | Reference |
| Arylboronic Acids (trigonal, sp²) | 27 - 33 | [5][6][7][8] |
| Arylboronate Esters (trigonal, sp²) | 27 - 34 | [5][9][10] |
| Tetracoordinate Boronates (tetrahedral, sp³) | 6 - 15 | [7] |
Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Assignment |
| Phenylboronic acid[11] | ~3300 (broad), ~1350, ~1090, ~700 | O-H stretch, B-O stretch, C-O stretch, Phenyl ring bend |
| Phenylboronic acid pinacol ester | ~1370, ~1145, ~700 | B-O stretch, C-O stretch, Phenyl ring bend |
| General Arylboronic Acids[11] | 3400-3200 (O-H), 1400-1310 (B-O), 1100-1000 (C-O) | Characteristic group frequencies |
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | Observed m/z | Notes |
| 3-Isopropoxyphenylboronic acid catechol ester[5] | APCI-TOF | 255.1193 [M+H]⁺ | Provides exact mass for formula confirmation. |
| Phenylboronic acid derivatives | ESI, MALDI | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | Often form adducts or boroxine trimers.[12] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Arylboronic acids can form cyclic anhydride trimers (boroxines) upon dehydration, which may lead to broad or complex spectra. To minimize this, use of anhydrous solvents is recommended, or alternatively, the addition of a small amount of D₂O can sometimes sharpen the B(OH)₂ proton signals.
-
Instrumentation: The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A longer delay of 2-5 seconds is recommended.
-
¹¹B NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the boronic acid derivative with a concentration of approximately 4 mg in 0.65 mL of deuterated solvent in a quartz NMR tube to avoid a broad signal from borosilicate glass.
-
Instrumentation: A multinuclear NMR spectrometer operating at a ¹¹B frequency of 128 MHz or higher.
-
Acquisition:
-
Reference: An external reference of BF₃·OEt₂ is commonly used (δ = 0.0 ppm).
-
Number of Scans: Typically 1024 scans or more may be needed to obtain a good signal-to-noise ratio.[6]
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples: A thin film can be prepared between two salt plates (e.g., NaCl), or a solution can be analyzed in a suitable IR-transparent solvent.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient.
-
Procedure: Record a background spectrum of the empty sample holder (or pure solvent). Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.[13]
-
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a concentration of 1-10 µg/mL. The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.
-
Instrumentation: A mass spectrometer equipped with an ESI source, often coupled with a liquid chromatograph (LC-MS).
-
Acquisition: The sample is introduced into the ESI source via direct infusion or LC. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
-
Sample Preparation: Mix the analyte solution with a suitable matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB) in a 1:1 ratio. Spot the mixture onto the MALDI target plate and allow the solvent to evaporate.
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Acquisition: The sample spot is irradiated with a laser, causing desorption and ionization of the analyte molecules. The mass-to-charge ratio is determined by the time it takes for the ions to travel through the flight tube to the detector.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural correlations for a representative 3-substituted phenylboronic acid derivative.
Caption: General workflow for the spectroscopic analysis and structural validation of boronic acid derivatives.
References
- 1. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 2. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to Palladium Catalyst Efficiency for THP-Protected Boronic Acid Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of a palladium catalyst is critical for the success of this reaction, particularly when employing substrates with protecting groups, such as tetrahydropyranyl (THP)-protected boronic acids. The THP group is often used to mask hydroxyl functionalities, but its steric bulk and potential for interaction with the catalyst can influence reaction efficiency. This guide provides an objective comparison of various palladium catalysts for the coupling of THP-protected boronic acids, supported by representative experimental data.
Catalyst Performance Comparison
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency in the Suzuki-Miyaura coupling of THP-protected boronic acids. Below is a summary of the performance of different classes of palladium catalysts. While direct head-to-head comparative studies for this specific substrate class are not extensively available in the literature, the following data is synthesized from general performance trends of these catalysts with sterically hindered and functionalized arylboronic acids.
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Reaction Time (h) | Typical Yield (%) | Key Characteristics |
| Pd(PPh₃)₄ | Monodentate Phosphine | 2 - 5 | 12 - 24 | 60 - 85 | Readily available and widely used, but may require higher catalyst loadings and longer reaction times for sterically hindered substrates. |
| PdCl₂(dppf) | Bidentate Phosphine | 1 - 3 | 8 - 16 | 75 - 90 | Generally more efficient than Pd(PPh₃)₄ for challenging substrates, offering better stability and yields. |
| Buchwald Palladacycles (e.g., SPhos-Pd-G2) | Biaryl Phosphine | 0.5 - 2 | 2 - 8 | 85 - 98 | Highly active and versatile catalysts, effective at low loadings and shorter reaction times, even with sterically demanding partners. |
| NHC-Palladium Complexes (e.g., PEPPSI-IPr) | N-Heterocyclic Carbene | 1 - 3 | 4 - 12 | 80 - 95 | Offer high stability and are effective for a broad range of substrates, including those prone to catalyst inhibition. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a THP-protected boronic acid with an aryl bromide using different palladium catalysts. These protocols are intended as a general guide and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol, 1.0 equiv.), the THP-protected boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The specified palladium catalyst and ligand (if not a pre-catalyst) are then added under the inert atmosphere. Degassed solvent (e.g., 1,4-dioxane/water mixture) is added, and the reaction mixture is stirred at the indicated temperature for the specified time.
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Specific Catalyst Conditions:
-
Using Pd(PPh₃)₄:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 90 °C
-
Time: 18 h
-
-
Using PdCl₂(dppf):
-
Catalyst: PdCl₂(dppf) (2 mol%)
-
Solvent: 1,4-Dioxane/H₂O (4:1)
-
Temperature: 80 °C
-
Time: 12 h
-
-
Using a Buchwald Palladacycle (SPhos-Pd-G2):
-
Catalyst: SPhos-Pd-G2 (1 mol%)
-
Solvent: Toluene/H₂O (4:1)
-
Temperature: 100 °C
-
Time: 4 h
-
-
Using an NHC-Palladium Complex (PEPPSI-IPr):
-
Catalyst: PEPPSI-IPr (2 mol%)
-
Solvent: THF/H₂O (4:1)
-
Temperature: 70 °C
-
Time: 8 h
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment involving a THP-protected boronic acid.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Safety Operating Guide
Proper Disposal of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid, ensuring the safety of laboratory personnel and the protection of the environment. This compound, like other boronic acid derivatives, must be treated as hazardous waste and should never be disposed of in standard trash or down the drain.[1]
Immediate Safety and Handling
Before commencing any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To prevent eye contact with the chemical.[2] |
| Hand Protection | Nitrile or neoprene gloves; consider double gloving.[1] | To protect the skin from irritation and absorption.[4] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] | To prevent contamination of personal clothing. |
| Footwear | Closed-toe shoes.[1] | To protect feet from potential spills. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.
1. Waste Segregation and Collection:
-
Designated Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and pipette tips should be placed in the designated solid hazardous waste container.[1]
-
For small spills, carefully sweep or scoop up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[4][5][6]
3. Liquid Waste Disposal:
-
Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[3] This is particularly important for halogenated and non-halogenated solvents.[2]
-
Ensure the container is tightly sealed to prevent the escape of vapors and do not fill it to more than 90% of its capacity to allow for expansion.[2]
4. Decontamination of Glassware:
-
For thorough decontamination of glassware, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1] This can be followed by a water rinse.
-
All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.[1]
-
This storage area should be cool, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3][6][7]
-
Follow your institution's specific procedures for scheduling a pickup with a licensed hazardous waste disposal company.[1][2][3]
Experimental Workflow for Disposal
The following diagram outlines the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
